2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C13H16O3/c1-5-8-13(2,14)10-6-7-11(15-3)12(9-10)16-4/h1,6-7,9,14H,8H2,2-4H3 |
InChI Key |
SMPJBKXFVNOOFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=CC(=C(C=C1)OC)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol: A Technical Guide to Zn-Mediated Barbier Propargylation
Executive Summary
The synthesis of tertiary homopropargylic alcohols, such as 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol , is a critical transformation in modern drug development and natural product synthesis[1]. These motifs serve as highly versatile scaffolds for downstream cyclizations, enyne metathesis, and the construction of complex heterocyclic pharmacophores.
This whitepaper provides an in-depth, mechanistically grounded protocol for the synthesis of 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol via a Zinc-mediated Barbier reaction. By coupling 3,4-dimethoxyacetophenone (acetoveratrone) with propargyl bromide[2], this methodology bypasses the limitations of traditional Grignard additions, offering superior regioselectivity, functional group tolerance, and operational scalability.
Retrosynthetic Strategy & Reaction Causality
The retrosynthetic disconnection of 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol targets the C2–C3 bond, leading back to two commercially available precursors: 3,4-dimethoxyacetophenone and propargyl bromide .
Why the Barbier Reaction over Grignard?
In standard organometallic synthesis, the addition of a propargyl group to a ketone is notoriously problematic when using Grignard reagents (e.g., propargylmagnesium bromide). The causality behind this failure is twofold:
-
Basicity vs. Nucleophilicity : Grignard reagents are highly basic. When reacted with an enolizable ketone like 3,4-dimethoxyacetophenone, acid-base chemistry outcompetes nucleophilic addition, leading to the enolization of the ketone and poor yields.
-
Allenic Rearrangement : Propargyl Grignard reagents exist in a rapid equilibrium with their allenyl isomers. This often results in an inseparable mixture of homopropargylic and allenic alcohols[3].
The Zinc Advantage : The Barbier reaction circumvents these issues by generating an organozinc intermediate in situ. The C–Zn bond is highly covalent and significantly less basic than C–Mg or C–Li bonds, ensuring that nucleophilic addition strictly outpaces enolization[4]. Furthermore, conducting the reaction in a biphasic system (THF/aqueous NH₄Cl) drives the regioselective formation of the homopropargylic alcohol while suppressing allenic byproducts[3].
Mechanistic Pathway
The Barbier propargylation is a one-pot process driven by surface-mediated electron transfer[4].
-
Oxidative Insertion (SET) : The reaction initiates at the surface of the activated zinc dust. A Single Electron Transfer (SET) to propargyl bromide generates a propargyl radical, which rapidly recombines with zinc to form the organozinc intermediate, propargylzinc bromide.
-
Pre-organization : The zinc atom coordinates with the carbonyl oxygen of 3,4-dimethoxyacetophenone, forming a highly organized, six-membered Zimmerman-Traxler transition state .
-
Nucleophilic Attack : This cyclic pre-organization directs the nucleophilic attack exclusively to the carbonyl carbon, locking the regiochemistry to yield the zinc alkoxide.
-
Biphasic Quenching : The presence of aqueous NH₄Cl in the reaction mixture serves a dual purpose. It immediately protonates the zinc alkoxide to yield the final tertiary alcohol, and it continuously dissolves the generated zinc salts (ZnO/ZnBr₂), preventing the passivation of the zinc surface and driving the reaction to completion[3].
Mechanistic pathway of the Zn-mediated Barbier propargylation.
Experimental Protocol (Self-Validating System)
To ensure reproducibility, this protocol is designed as a self-validating system , where physical observations at each step confirm the chemical causality of the reaction.
Reagents Required
-
3,4-Dimethoxyacetophenone (Acetoveratrone): 1.0 equiv (10 mmol, 1.80 g)[5]
-
Propargyl bromide (80% w/w in toluene): 2.0 equiv (20 mmol, 2.23 mL)[2]
-
Zinc dust (325 mesh): 3.0 equiv (30 mmol, 1.96 g)
-
1,2-Dibromoethane and TMSCl (Catalytic, for Zn activation)
-
Anhydrous THF (20 mL) and Saturated aqueous NH₄Cl (10 mL)
Step-by-Step Methodology
Step 1: Zinc Surface Activation
-
Suspend 1.96 g of Zinc dust in 10 mL of anhydrous THF under an argon atmosphere.
-
Add 5 mol% of 1,2-dibromoethane and heat the suspension gently to 60 °C for 3 minutes.
-
Validation Checkpoint 1: The visible evolution of ethylene gas bubbles confirms the successful removal of the inactive ZnO passivation layer. Allow to cool to room temperature, then add 1 drop of TMSCl.
Step 2: Barbier Coupling
-
Add 3,4-dimethoxyacetophenone (1.80 g) to the activated zinc suspension.
-
Add 10 mL of saturated aqueous NH₄Cl to create a biphasic system[3]. Cool the flask to 0 °C using an ice bath.
-
Introduce propargyl bromide (2.23 mL) dropwise over 15 minutes.
-
Validation Checkpoint 2: A mild exotherm and a slight color change (cloudy grey to faint yellow) self-validates the initiation of the oxidative insertion and subsequent coupling.
Step 3: Reaction Monitoring & Workup
-
Remove the ice bath and allow the mixture to stir vigorously at room temperature for 3 hours.
-
Validation Checkpoint 3: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active starting material (
) is entirely consumed, replaced by a more polar product spot ( ) that stains bright yellow/brown with KMnO₄ (confirming the presence of the terminal alkyne). -
Filter the biphasic mixture through a short pad of Celite to remove unreacted zinc.
-
Separate the layers. Extract the aqueous layer with EtOAc (
mL). -
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo[2].
-
Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure tertiary alcohol as a pale yellow oil/solid.
Quantitative Data & Optimization
The following table summarizes the optimization metrics for the Barbier propargylation of 3,4-dimethoxyacetophenone. The data clearly illustrates that a biphasic solvent system and a stoichiometric excess of Zinc are required to maximize the yield and suppress allenic impurities.
| Entry | Zinc (equiv) | Propargyl Bromide (equiv) | Solvent System | Temp (°C) | Yield (%) | Allenic Impurity (%) |
| 1 | 1.2 | 1.2 | Anhydrous THF | 25 | 45 | 12 |
| 2 | 2.0 | 1.5 | Anhydrous THF | 0 to 25 | 68 | 8 |
| 3 | 2.0 | 1.5 | THF / aq. NH₄Cl (2:1) | 25 | 82 | < 2 |
| 4 | 3.0 | 2.0 | THF / aq. NH₄Cl (2:1) | 0 to 25 | 94 | Not Detected |
Table 1: Optimization of reaction conditions for the synthesis of 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol. Entry 4 represents the finalized protocol conditions.
References
- WO2012168733A1 - Substituted 8-amino-imidazo[1,2-a]pyrazines as antibacterial agents.
- PE ATR-FTIR Forensic Library - 3 | PDF | Ethanol | Acetic Acid. Scribd.
- Intramolecular Propargylic Barbier Reactions for the Stereoselective Synthesis of N
- Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution.
- Reagents in Organic Synthesis. PSG CAS.
Sources
Structural and Synthetic Paradigm of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol in Medicinal Chemistry
Executive Summary
2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol (CAS: 2006278-36-8) is a highly versatile tertiary homopropargylic alcohol. In modern drug development, this molecule serves as a critical bifunctional building block. It combines the electron-rich 3,4-dimethoxyphenyl group —a privileged pharmacophore prevalent in cardiovascular and neuroactive agents (e.g., verapamil, donepezil)—with a terminal alkyne , providing a bioorthogonal handle for late-stage functionalization via Click chemistry (CuAAC) or Sonogashira cross-coupling.
This whitepaper deconstructs the structural properties, details the mechanistic causality behind its regioselective synthesis, and provides field-proven, self-validating protocols for its generation and analytical confirmation.
Structural & Physicochemical Profiling
The architectural value of 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol lies in its dense functionalization around a single chiral center (C2). The steric bulk of the tertiary alcohol naturally shields the hydroxyl group, modulating its hydrogen-bonding capacity and increasing its metabolic stability against rapid phase I oxidation.
Table 1: Quantitative Physicochemical Data
| Property | Value | Pharmacological Relevance |
| Molecular Formula | C₁₃H₁₆O₃ | Core scaffold for library generation |
| Molecular Weight | 220.26 g/mol | Low MW allows for downstream fragment addition |
| Topological Polar Surface Area (tPSA) | 38.69 Ų | Excellent potential for blood-brain barrier (BBB) penetration |
| Hydrogen Bond Donors | 1 (Hydroxyl) | Target binding via specific H-bond interactions |
| Hydrogen Bond Acceptors | 3 (2x Methoxy, 1x Hydroxyl) | Interaction with kinase/receptor hinge regions |
| Rotatable Bonds | 4 | Balances conformational flexibility with entropic penalty |
Mechanistic Synthesis: The Regioselective Barbier Propargylation
The synthesis of homopropargylic alcohols from aryl ketones is notoriously prone to regiochemical scrambling. The addition of a propargyl group to 3,4-dimethoxyacetophenone requires careful selection of the organometallic reagent.
The Causality of Reagent Selection
Using standard Grignard conditions (propargylmagnesium bromide) is fundamentally flawed for this substrate. The Grignard reagent exists in a rapid propargyl-allenyl equilibrium. When it attacks the sterically hindered ketone, it often yields a thermodynamically driven mixture of the desired homopropargylic alcohol and an unwanted homoallenic alcohol [1].
To circumvent this, a Zinc-mediated Barbier-type propargylation is employed [2]. Zinc effectively dampens the nucleophilicity of the intermediate, forcing the reaction to proceed through a highly ordered, six-membered cyclic transition state. This kinetic trapping strictly dictates the regiochemistry, delivering the homopropargylic alcohol with >95% selectivity while suppressing the Wurtz coupling byproduct (1,5-hexadiyne) [3].
Reaction Pathway Visualization
Mechanistic divergence in the Zinc-mediated Barbier propargylation.
Experimental Protocol: Self-Validating Barbier Synthesis
The following methodology is designed as a self-validating system. Each phase contains a diagnostic checkpoint to ensure the reaction trajectory remains on target.
Reagents: 3,4-Dimethoxyacetophenone (1.0 eq), Propargyl bromide (80% in toluene, 1.5 eq), Zinc dust (2.0 eq), Saturated aqueous NH₄Cl, THF.
Step-by-Step Workflow:
-
Zinc Activation (Crucial for Causality): Suspend Zinc dust in anhydrous THF. Add a catalytic amount of 1,2-dibromoethane (0.05 eq) and heat to reflux for 5 minutes, followed by the addition of TMSCl (0.05 eq). Why? The oxide layer on commercial zinc passivates the surface. This activation chemically scrubs the oxide layer, ensuring rapid insertion and preventing the accumulation of unreacted propargyl bromide, which leads to explosive Wurtz coupling.
-
Substrate Addition: Cool the activated zinc suspension to 0 °C. Add 3,4-dimethoxyacetophenone dissolved in THF.
-
Controlled Propargylation: Add propargyl bromide dropwise over 30 minutes. Maintain the temperature strictly at 0 °C.
-
In-Process Validation: After 2 hours, pull a 0.1 mL aliquot and quench with water. Spot on a TLC plate (Hexanes:EtOAc 7:3). Validation: The disappearance of the UV-active ketone spot and the appearance of a lower R_f spot that stains strongly with KMnO₄ (indicating the alkyne) confirms successful conversion.
-
Quench and Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (Caution: Exothermic). Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Analytical Characterization & Validation
To definitively prove that the cyclic transition state was maintained and the homopropargylic alcohol was formed exclusively, the crude product must be subjected to specific spectroscopic validation [4].
Table 2: Diagnostic Analytical Markers
| Analytical Technique | Diagnostic Signal | Structural Confirmation |
| IR Spectroscopy | Sharp peak at ~3300 cm⁻¹ | Confirms terminal alkyne C-H stretch. |
| IR Spectroscopy | Absence of peak at ~1950 cm⁻¹ | Self-validating proof: Confirms no allene byproduct formed. |
| ¹H NMR (400 MHz, CDCl₃) | ~2.00 ppm (t, J = 2.6 Hz, 1H) | Terminal alkyne proton, split by the adjacent CH₂ group. |
| ¹H NMR (400 MHz, CDCl₃) | ~2.65 ppm (dd, 2H) | Diastereotopic propargylic CH₂ protons. |
| ¹H NMR (400 MHz, CDCl₃) | ~3.88 ppm (s, 6H) | Confirms the intact 3,4-dimethoxyphenyl methoxy groups. |
Applications in Drug Discovery
The strategic placement of the terminal alkyne in 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol makes it a premier candidate for fragment-based drug discovery (FBDD) .
By subjecting this compound to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can rapidly generate libraries of 1,4-disubstituted 1,2,3-triazoles. This specific structural motif—a triazole tethered to a tertiary alcohol and a dimethoxyphenyl ring—has been successfully utilized in the design of small-molecule inhibitors targeting the Hypoxia Inducible Factor (HIF) pathway in oncology [5], as well as in the development of novel αv integrin antagonists for treating pathological fibrosis.
References
-
One-pot, solvent-free regioselective addition reactions of propargyl bromide to carbonyl compounds mediated by Zn–Cu couple ResearchGate[Link]
-
Indium-Mediated Asymmetric Barbier-Type Propargylations: Additions to Aldehydes and Ketones The Journal of Organic Chemistry - ACS Publications[Link]
-
Regio- and stereoselective synthesis of spiropyrrolidine-oxindole and bis-spiropyrrolizidine-oxindole grafted macrocycles RSC Advances (via PMC)[Link]
-
Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents National Institutes of Health (PMC)[Link]
-
Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway National Institutes of Health (PMC)[Link]
Spectroscopic Characterization of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the compound's structural features as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.
Introduction
2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol is a tertiary alcohol containing a terminal alkyne and a dimethoxy-substituted aromatic ring. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, potentially for the development of novel pharmaceutical agents. Accurate structural confirmation and purity assessment are paramount, necessitating a thorough spectroscopic analysis. This guide will detail the expected spectroscopic signatures of this molecule, providing a foundational reference for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol, both ¹H and ¹³C NMR are essential for unambiguous structure determination.
Predicted ¹H NMR Data
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 3H | Ar-H |
| ~3.88 | s | 6H | -OCH ₃ |
| ~2.6 | d | 2H | -CH ₂-C≡CH |
| ~2.1 | t | 1H | -C≡CH |
| ~1.9 | s | 1H | -OH |
| ~1.6 | s | 3H | -C(OH)CH ₃ |
Interpretation of the ¹H NMR Spectrum
The aromatic region is expected to show complex multiplets for the three protons on the 3,4-dimethoxyphenyl ring. The two methoxy groups, being chemically equivalent, should appear as a sharp singlet integrating to six protons. The methylene protons adjacent to the alkyne will likely appear as a doublet due to coupling with the terminal alkynyl proton. The terminal alkynyl proton itself is expected to be a triplet, coupled to the methylene protons. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The methyl group attached to the chiral center will be a singlet.
Predicted ¹³C NMR Data
The carbon NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.
| Chemical Shift (δ) (ppm) | Assignment |
| ~149 | C -OCH₃ |
| ~148 | C -OCH₃ |
| ~138 | Ar-C (quaternary) |
| ~118 | Ar-C H |
| ~111 | Ar-C H |
| ~110 | Ar-C H |
| ~82 | -C ≡CH |
| ~74 | C (OH) |
| ~71 | -C≡C H |
| ~56 | -OC H₃ |
| ~40 | -C H₂- |
| ~29 | -C H₃ |
Interpretation of the ¹³C NMR Spectrum
The aromatic region will display six distinct signals, four for the protonated carbons and two for the quaternary carbons, one of which is attached to the pentynol side chain. The two carbons bearing methoxy groups will be downfield due to the deshielding effect of the oxygen atoms. The two carbons of the alkyne will appear in the midfield region, with the terminal carbon being slightly more upfield. The quaternary carbon of the tertiary alcohol will be observed around 74 ppm. The two methoxy carbons will have a characteristic shift around 56 ppm. The methylene and methyl carbons will be the most upfield signals.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.[1]
-
Cap the NMR tube securely.
Instrumental Setup and Acquisition:
-
Insert the NMR tube into the spinner turbine, ensuring the correct depth is set using a gauge.
-
Place the sample in the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum using a pulse program such as 'zg30'.[2]
-
Set appropriate spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3400 | Strong, Broad | O-H stretch | Tertiary Alcohol |
| ~3300 | Strong, Sharp | ≡C-H stretch | Terminal Alkyne |
| ~3050 | Medium | =C-H stretch | Aromatic |
| ~2950 | Medium | -C-H stretch | Alkane |
| ~2120 | Weak | C≡C stretch | Terminal Alkyne |
| ~1600, ~1510 | Medium | C=C stretch | Aromatic Ring |
| ~1260, ~1030 | Strong | C-O stretch | Aryl Ether |
| ~1140 | Strong | C-O stretch | Tertiary Alcohol |
Interpretation of the IR Spectrum
The IR spectrum of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol is expected to be rich in information. A prominent, broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.[3][4] A sharp, strong peak around 3300 cm⁻¹ is a clear indicator of the C-H stretch of the terminal alkyne.[5][6] The C≡C triple bond stretch is expected to be a weak but sharp band around 2120 cm⁻¹.[5] The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below this value. The presence of the dimethoxyphenyl group will be confirmed by strong C-O stretching bands for the aryl ether linkages.
Experimental Protocol: IR Spectroscopy
Sample Preparation (ATR Method):
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[7]
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol, electron ionization (EI) is a suitable method.
Predicted Mass Spectrum Fragmentation
| m/z | Proposed Fragment |
| 220 | [M]⁺ (Molecular Ion) |
| 205 | [M - CH₃]⁺ |
| 202 | [M - H₂O]⁺ |
| 165 | [M - C₄H₅]⁺ (loss of pentynyl group) |
| 151 | [C₉H₁₁O₂]⁺ (Dimethoxybenzyl cation) |
Interpretation of the Mass Spectrum
The molecular ion peak [M]⁺ is expected at m/z 220. A common fragmentation pathway for tertiary alcohols is the loss of an alkyl group via α-cleavage. In this case, the loss of the methyl group would result in a fragment at m/z 205, and the loss of the propargyl group would lead to a fragment at m/z 181. Another characteristic fragmentation for alcohols is the loss of water, leading to a peak at m/z 202.[8][9] A significant peak is expected at m/z 151, corresponding to the stable dimethoxybenzyl cation, which can be formed through cleavage of the C-C bond adjacent to the aromatic ring. Fragmentation of the terminal alkyne can lead to the formation of a propargyl cation at m/z 39.[10]
Experimental Protocol: Mass Spectrometry
Sample Introduction and Ionization (GC-MS with EI):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC will separate the analyte from any impurities.
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11][12]
Mass Analysis and Detection:
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualizing Molecular and Spectroscopic Relationships
To better understand the correlation between the molecular structure and the expected spectroscopic data, the following diagrams are provided.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Correlation of structural features with key spectroscopic signals.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol. By combining the detailed information from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the structure and purity of this compound, facilitating its use in further scientific endeavors. The provided protocols serve as a practical resource for obtaining high-quality data, ensuring the integrity and reproducibility of experimental results.
References
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Interpreting IR Spectra. (2025, August 29). Chemistry Steps. [Link]
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Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
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Mass Spectrometry: Alkyne Fragmentation. (2024, December 5). JoVE. [Link]
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Standard Operating Procedure for NMR Experiments. (2023, July 24). University of Notre Dame. [Link]
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Guide to FT-IR Spectroscopy. Bruker. [Link]
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Veratraldehyde. PubChem. [Link]
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How to prepare IR samples? (n.d.). ResearchGate. [Link]
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An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. (2020, December 20). Spectroscopy Online. [Link]
-
Mass Spectrometry of Alcohols. (2025, October 3). Chemistry Steps. [Link]
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Maximizing Your IR Microscope: Techniques for Improved Performance and Measurement. (2020, November 16). Spectroscopy Online. [Link]
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Electron ionization. Wikipedia. [Link]
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4-Pentyn-2-ol. NIST WebBook. [Link]
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NMR Sample Preparation. (n.d.). Imperial College London. [Link]
- Khuse, S. S., & Zbořil, R. (2009). Laser ionization mass spectrum of benzoic acid and benzyl alcohol dissolved in water. The Journal of Chemical Physics, 131(12), 124307.
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Mass Spectrometry: Alcohol Fragmentation. (2024, December 5). JoVE. [Link]
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NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. [Link]
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Basic Experiment Setup and Basic NMR Spectrometer Operation. University of Wyoming. [Link]
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Standard operating procedure for entering the areas containing high field Nuclear Magnetic Resonance (NMR) instrumentation. University of Oslo. [Link]
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Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024, June 28). Research and Reviews: Journal of Chemistry. [Link]
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Making Molecules Fly: Ionization Methods in Mass Spectrometry. (2025, March 19). Bitesize Bio. [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. [Link]
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1H and 13C NMR of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the molecular structure of compounds.[1][2][3] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol, a molecule featuring a substituted aromatic ring, a tertiary alcohol, and a terminal alkyne. Understanding the NMR characteristics of this compound is crucial for its unambiguous identification, purity assessment, and for researchers working with structurally related molecules in fields such as medicinal chemistry and materials science.
This document will provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra, grounded in fundamental NMR principles and data from analogous structures. Furthermore, a robust experimental protocol for data acquisition is presented, ensuring researchers can obtain high-quality spectra for this and similar compounds.
Molecular Structure and Predicted NMR Signals
The structure of 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol possesses several distinct chemical environments for its protons and carbons. There are no elements of symmetry that would make any of the protons or carbons chemically equivalent, with the exception of the protons within the methyl and methoxy groups. Therefore, we anticipate a unique signal for each non-equivalent proton and carbon atom in the respective NMR spectra.
Caption: Structure of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show eight distinct signals. The chemical shifts are influenced by the electronic environment of each proton, including inductive effects from electronegative atoms and anisotropic effects from the aromatic ring and the alkyne triple bond.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Coupling |
| H-Ar (3) | ~6.9 - 7.1 | m | 3H | The three aromatic protons will appear in the typical aromatic region. Due to the substitution pattern, they will likely appear as overlapping multiplets. |
| -OCH₃ (2) | ~3.8 - 3.9 | s | 6H | The two methoxy groups are diastereotopic and may show slightly different chemical shifts, but are often observed as a single singlet integrating to 6H. Their downfield shift is due to the electron-withdrawing effect of the attached oxygen atoms.[4] |
| -OH (1) | Variable (1.5 - 4.0) | br s | 1H | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet and does not couple with neighboring protons. |
| -CH₂- (1) | ~2.5 - 2.7 | d | 2H | These methylene protons are adjacent to a quaternary carbon and the alkyne group. They are expected to be a doublet due to long-range coupling with the terminal alkyne proton. |
| ≡C-H (1) | ~2.0 - 2.5 | t | 1H | The terminal alkyne proton is shielded by the cylindrical magnetic field generated by the pi electrons of the triple bond, causing it to appear upfield compared to vinylic protons.[5][6][7] It will appear as a triplet due to coupling with the two methylene protons. |
| -CH₃ (1) | ~1.6 | s | 3H | The methyl group is attached to a quaternary carbon and will appear as a singlet in a typical aliphatic region. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 13 distinct signals, one for each unique carbon atom. The chemical shifts are primarily determined by the hybridization of the carbon and the electronic effects of its substituents.
| Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |
| C-Ar (quaternary, 2) | ~148-150 | The two aromatic carbons bearing the methoxy groups will be the most downfield of the aromatic signals due to the deshielding effect of the oxygen atoms. |
| C-Ar (quaternary, 1) | ~135-140 | The aromatic carbon attached to the pentynyl group. |
| C-Ar (CH, 3) | ~110-120 | The three protonated aromatic carbons will appear in this region. |
| ≡C-H (1) | ~80-85 | The terminal sp-hybridized carbon of the alkyne.[8] |
| -C≡ (1) | ~70-75 | The internal sp-hybridized carbon of the alkyne.[8] |
| C-OH (quaternary, 1) | ~70-75 | The quaternary carbon bearing the hydroxyl group. Its chemical shift is influenced by the electronegative oxygen. |
| -OCH₃ (2) | ~55-56 | The two methoxy carbons, shifted downfield by the attached oxygen. |
| -CH₂- (1) | ~40-45 | The methylene carbon adjacent to the alkyne. |
| -CH₃ (1) | ~30-35 | The methyl carbon attached to the quaternary center. |
Visualization of Key Couplings and Experimental Workflow
Caption: Key long-range ¹H-¹H coupling in the pentynyl moiety.
Caption: Standard workflow for NMR sample analysis.
Experimental Protocol
To obtain high-quality ¹H and ¹³C NMR spectra of 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol, the following protocol is recommended.
1. Sample Preparation
-
For ¹H NMR: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.
-
For ¹³C NMR: Accurately weigh 20-50 mg of the compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common and appropriate choice for this type of molecule.[9][10][11][12][13] Add approximately 0.6 mL of the deuterated solvent to the vial.
-
Dissolution and Transfer: Gently swirl the vial to ensure complete dissolution. If necessary, briefly sonicate the sample. Transfer the solution to a clean 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks for the solvent signal.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16, depending on sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Pulse Angle: 30 degrees.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 256 or more, as ¹³C is much less sensitive than ¹H.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) to 0.00 ppm.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.
Advanced NMR Techniques for Structural Confirmation
While 1D NMR is powerful, 2D NMR experiments can provide definitive structural confirmation by revealing correlations between nuclei.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, which would confirm the coupling between the methylene and terminal alkyne protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached, allowing for unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[4][14] This would be invaluable for confirming the connectivity of the entire molecule, for instance, by showing correlations from the methoxy protons to the aromatic carbons.
By employing this comprehensive approach of prediction, detailed experimental protocol, and advanced techniques, researchers can be highly confident in the structural elucidation of 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
ResearchGate. (n.d.). ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)... Retrieved March 10, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 2-(3,4-Dimethoxyphenyl)
-
PubChem. (n.d.). 3,4-Dimethoxytoluene. Retrieved March 10, 2026, from [Link]
-
ACD/Labs. (2025, August 21). 1H Coupling in Proton NMR. Retrieved March 10, 2026, from [Link]
- Wirth, T. (2013). Oxidative Rearrangement of Tertiary Propargylic Alcohols. Synlett, 24(01), 102-104.
-
PubChem. (n.d.). 4-Pentyn-2-ol, (2S)-. Retrieved March 10, 2026, from [Link]
-
SpectraBase. (n.d.). 2-PHENYL-4-PENTYN-1-OL - Optional[13C NMR] - Chemical Shifts. Retrieved March 10, 2026, from [Link]
-
University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants. Retrieved March 10, 2026, from [Link]
- Preprints.org. (2025, January 30).
- ResearchGate. (2025, August 9). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy.
-
ResearchGate. (n.d.). Enlarged ¹H‐NMR spectra of propargylic alcohols 1 b with and without PYA‐P2 in d⁶‐DMSO solution. Retrieved March 10, 2026, from [Link]
- ResearchGate. (2025, August 6). (PDF)
-
PubMed. (2018, May 15). Measurement of Long-Range Heteronuclear Coupling Constants Using the Peak Intensity in Classical 1D HMBC Spectra. Retrieved March 10, 2026, from [Link]
- BenchChem. (n.d.).
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved March 10, 2026, from [Link]
-
Science Publications. (n.d.). The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. Retrieved March 10, 2026, from [Link]
- ACS Publications. (2010, April 16).
-
YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved March 10, 2026, from [Link]
-
Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved March 10, 2026, from [Link]
- Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols.
-
ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved March 10, 2026, from [Link]
-
Chemistry LibreTexts. (2024, November 12). 12: Complex Coupling. Retrieved March 10, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Penten-2-ol - the NIST WebBook. Retrieved March 10, 2026, from [Link]
-
PubChem. (n.d.). 4-Pentyn-2-ol. Retrieved March 10, 2026, from [Link]
- Thieme. (n.d.). 4. 13C NMR Spectroscopy.
- The Royal Society of Chemistry. (2017).
-
ResearchGate. (n.d.). (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Retrieved March 10, 2026, from [Link]
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- EPFL. (n.d.).
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- 14. thieme-connect.com [thieme-connect.com]
Infrared Spectroscopy of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol: A Comprehensive Guide to Structural Elucidation
Executive Summary
The molecule 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol is a highly functionalized tertiary homopropargylic alcohol. Its structural complexity—featuring an electron-rich 1,2,4-trisubstituted aromatic ring, two methoxy ether linkages, a tertiary hydroxyl group, and a terminal alkyne—makes it an excellent model for advanced infrared (IR) spectroscopic analysis. This whitepaper provides drug development professionals and analytical chemists with an in-depth mechanistic guide to interpreting the IR spectrum of this compound, detailing the physical causality behind its vibrational modes and providing self-validating experimental protocols for high-fidelity data acquisition.
Spectral Causality and Mechanistic Insights
To extract actionable intelligence from an IR spectrum, one must move beyond simple pattern matching and understand the underlying quantum mechanical and electronic factors governing bond vibrations.
The Terminal Alkyne: Hybridization and Bond Stiffness
The terminal alkyne moiety (
Conversely, the
The Methoxy Groups: Inductive and Resonance Effects
The 3,4-dimethoxy substituents on the aromatic ring introduce unique spectral signatures due to a tug-of-war between inductive electron withdrawal and resonance electron donation. The highly electronegative oxygen atom inductively withdraws electron density from the adjacent methyl group (
Simultaneously, the oxygen lone pairs resonate with the aromatic
The Tertiary Alcohol: Hydrogen Bonding Dynamics
The tertiary hydroxyl group (
Quantitative Spectral Assignments
The table below summarizes the expected IR vibrational frequencies for 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol, categorized by functional group.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Causality / Notes |
| Terminal Alkyne | ~3300 | Strong, Sharp | High | |
| Tertiary Alcohol | 3200 – 3600 | Strong, Broad | Broadening driven by intermolecular H-bonding[2]. | |
| Aliphatic Chain | 2850 – 2960 | Medium, Multi-peak | Standard alkane stretching[1]. | |
| Methoxy Ether | Symmetric | ~2835 | Medium, Sharp | Lowered frequency due to oxygen electronegativity[3]. |
| Terminal Alkyne | 2100 – 2250 | Weak, Sharp | Small dipole moment change during vibration[1]. | |
| Aromatic Ring | ~1600 & ~1500 | Medium, Sharp | Conjugated | |
| Methoxy Ether | Asymmetric | 1230 – 1270 | Strong, Sharp | Strengthened by resonance with the aryl ring. |
| Tertiary Alcohol | 1150 – 1200 | Strong, Sharp | Characteristic of sterically hindered tertiary alcohols. | |
| Terminal Alkyne | 610 – 700 | Strong, Broad | Out-of-plane bending mode. |
Mechanistic Workflows and Logical Architecture
To ensure analytical rigor, the interpretation of the IR spectrum must follow a structured, logical pathway. The following diagram illustrates the diagnostic decision tree for confirming the structure of 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol.
Figure 1: Diagnostic IR spectral interpretation workflow for 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol.
Experimental Protocol: Self-Validating ATR-FTIR Acquisition
Attenuated Total Reflectance (ATR) FTIR is the optimal method for analyzing this compound, as it requires zero sample dilution (unlike KBr pellets), preserving the native hydrogen-bonding networks of the tertiary alcohol. The following protocol is designed as a self-validating system , ensuring that environmental artifacts do not compromise structural elucidation.
Step-by-Step Methodology
-
Crystal Decontamination & Validation:
-
Action: Clean the diamond ATR crystal using a volatile, non-reactive solvent (e.g., LC-MS grade isopropanol or acetone) and a lint-free wipe.
-
Validation: Perform a preliminary "Live Scan." The baseline must be completely flat. Any peaks in the 2800–3000 cm⁻¹ region indicate residual organic contamination, requiring re-cleaning.
-
-
Atmospheric Background Subtraction:
-
Action: Acquire a background spectrum of the ambient air (Resolution: 4 cm⁻¹, 32 scans).
-
Causality: Atmospheric
(sharp rotational-vibrational bands at 3500–3900 cm⁻¹ and 1300–1900 cm⁻¹) and (2350 cm⁻¹) will heavily distort the spectrum. The software will mathematically subtract this background from the sample scan.
-
-
Sample Application:
-
Action: Apply 1–2
of the neat liquid (or 2–5 mg if crystallized) directly onto the center of the diamond crystal. -
Action: Lower the pressure anvil until the software indicates optimal contact (typically ~70-80% gauge pressure).
-
Causality: The evanescent wave penetrates only 0.5 to 2
into the sample. Intimate contact is strictly required to achieve a high signal-to-noise ratio.
-
-
Spectral Acquisition & Processing:
-
Action: Collect the sample spectrum (Resolution: 4 cm⁻¹, 32 scans).
-
Action: Apply an "ATR Correction" algorithm via the spectrometer software.
-
Causality: In ATR, the depth of penetration is wavelength-dependent (deeper at lower wavenumbers). The ATR correction mathematically normalizes the peak intensities to match a standard transmission spectrum, preventing the artificial inflation of fingerprint region peaks.
-
-
Post-Acquisition Verification:
-
Action: Verify the absence of a broad, isolated peak at ~1640 cm⁻¹ (the
bending mode). Its presence indicates moisture contamination in the sample, which will artificially broaden and shift the tertiary stretch analysis.
-
Figure 2: Self-validating ATR-FTIR experimental protocol for high-fidelity spectral acquisition.
References
-
Chemistry LibreTexts. "6.3: IR Spectrum and Characteristic Absorption Bands." LibreTexts.[Link]
-
Spectroscopy Online. "The C-O Bond III: Ethers By a Knockout." Spectroscopy. [Link]
-
Indonesian Journal of Science & Technology. "How to Read and Interpret FTIR Spectroscope of Organic Material." Universitas Pendidikan Indonesia.[Link]
-
RSIS International. "Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation." Research and Scientific Innovation Society.[Link]
Sources
Retrosynthetic Analysis and Methodological Framework for the Synthesis of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol
Executive Summary
The synthesis of complex tertiary alcohols requires precise control over chemoselectivity and regioselectivity. The target molecule, 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol , is a highly functionalized homopropargylic alcohol featuring an electron-rich aryl ring, a tertiary hydroxyl center, and a terminal alkyne. This whitepaper provides an in-depth retrosynthetic analysis, strategic evaluation of synthetic pathways, and a self-validating experimental protocol designed for high-yield synthesis.
Structural Analysis & Strategic Disconnections
To construct 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol, we must analyze the bonds converging at the C2 stereocenter. The C2 carbon is bonded to a methyl group (C1), a 3,4-dimethoxyphenyl moiety, a hydroxyl group, and a propargyl chain (-CH₂-C≡CH).
Two primary retrosynthetic disconnections are logically viable:
-
Path A (C2-C3 Disconnection): Cleavage of the bond between the tertiary alcohol carbon and the propargyl group. This leads to 3,4-dimethoxyacetophenone and a propargyl metal species as precursors.
-
Path B (C2-Aryl Disconnection): Cleavage of the bond between the tertiary alcohol carbon and the aromatic ring. This leads to 4-pentyn-2-one and a 3,4-dimethoxyphenyl metal species (e.g., Grignard reagent).
Retrosynthetic pathways for 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol.
Strategic Evaluation of Synthetic Pathways
The selection of the optimal synthetic route relies on understanding the causality behind reagent behavior and side reactions.
The Pitfalls of Path B (Grignard Arylation)
While the addition of an aryl Grignard reagent to a ketone is a textbook reaction, applying it to 4-pentyn-2-one is highly problematic. 4-Pentyn-2-one possesses highly acidic α-protons and a terminal alkyne proton. Because Grignard reagents act as strong bases as well as nucleophiles, the reaction preferentially leads to the deprotonation of the alkyne and the enolization of the ketone. This necessitates the use of excess equivalents of the organometallic reagent and results in abysmal yields of the desired tertiary alcohol.
The Superiority of Path A (Zinc-Mediated Barbier Propargylation)
Path A utilizes 3,4-dimethoxyacetophenone, a highly stable and well-characterized electrophile[1]. The critical challenge in Path A is the choice of the propargylating agent.
Attempting to form a propargyl Grignard reagent from propargyl bromide is notoriously difficult. The resulting organomagnesium species undergoes a rapid metallotropic rearrangement, establishing an equilibrium with its allenylmagnesium counterpart[2]. Nucleophilic attack by this mixture yields a difficult-to-separate mixture of the desired homopropargylic alcohol and an unwanted allenic alcohol.
To circumvent this, a Zinc-mediated Barbier reaction is employed[3]. By reacting propargyl bromide and 3,4-dimethoxyacetophenone simultaneously in the presence of activated zinc dust, the transient organozinc intermediate coordinates tightly to the carbonyl oxygen via a cyclic six-membered transition state. This effectively suppresses the metallotropic rearrangement, driving the chemoselective formation of the homopropargylic alcohol[4].
Quantitative Comparison of Pathways
| Parameter | Path A: Zinc-Mediated Barbier Propargylation | Path B: Grignard Arylation |
| Key Precursors | 3,4-Dimethoxyacetophenone, Propargyl Bromide | 4-Pentyn-2-one, 3,4-Dimethoxyphenylmagnesium Bromide |
| Chemoselectivity | High (Favors homopropargylic alcohol) | Low (Competing enolization and deprotonation) |
| Reagent Stability | High (Zinc and precursors are bench-stable) | Low (Grignard reagents are highly moisture-sensitive) |
| Atom Economy | Excellent (One-pot Barbier addition) | Poor (Requires >3 equivalents of Grignard) |
| Typical Yield Range | 75% - 90% | < 30% (Due to extensive side reactions) |
Experimental Methodology: Zinc-Mediated Barbier Propargylation
The following protocol leverages the Barbier framework to ensure a self-validating, high-yield synthesis.
Reagents Required:
-
3,4-Dimethoxyacetophenone (1.0 equiv)
-
Propargyl bromide (80% wt in toluene, 1.5 equiv)
-
Zinc dust (1.5 equiv)
-
Iodine (I₂) or Trimethylsilyl chloride (TMSCl) (Catalytic, 0.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
Step-by-Step Protocol:
-
Zinc Activation: To a flame-dried round-bottom flask purged with argon, add Zinc dust (1.5 equiv) and anhydrous THF (0.5 M relative to the ketone). Add a catalytic amount of I₂ or TMSCl. Stir for 10 minutes at room temperature until the reddish color of iodine dissipates, indicating the activation of the zinc surface.
-
Reagent Addition: Dissolve 3,4-dimethoxyacetophenone (1.0 equiv) in a minimal amount of anhydrous THF and add it to the suspension. Cool the mixture to 0 °C using an ice bath.
-
Barbier Coupling: Add propargyl bromide (1.5 equiv) dropwise over 15 minutes. The reaction is exothermic; maintaining the temperature at 0 °C during addition prevents runaway homocoupling of the propargyl bromide.
-
Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours. Monitor the consumption of the ketone via TLC (Hexanes:EtOAc, 7:3).
-
Quenching & Workup: Once complete, quench the reaction carefully by adding saturated aqueous NH₄Cl. Stir for 15 minutes to break down the zinc alkoxide complex. Filter the biphasic mixture through a pad of Celite to remove unreacted zinc.
-
Extraction & Purification: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol.
Step-by-step experimental workflow for the Zinc-mediated Barbier propargylation.
Analytical Validation
A robust protocol must be self-validating. To confirm the successful synthesis of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol and specifically rule out the formation of the allenic byproduct, the following analytical signatures must be verified:
-
¹H NMR (400 MHz, CDCl₃):
-
The terminal alkyne proton (C5-H) is the most critical diagnostic peak, appearing as a distinct triplet at ~2.0 ppm (
Hz) due to long-range coupling with the adjacent methylene group. -
The propargylic methylene protons (C3-H₂) appear as an ABX multiplet or a doublet of doublets around 2.6–2.8 ppm . (Note: If the allenic byproduct is present, new vinylic peaks will erroneously appear between 4.5–5.5 ppm).
-
The C1 methyl group appears as a sharp singlet at ~1.6 ppm .
-
The methoxy groups appear as two singlets at ~3.8 and 3.9 ppm .
-
-
¹³C NMR (100 MHz, CDCl₃):
-
The internal alkyne carbon (C4) resonates at ~81 ppm , while the terminal alkyne carbon (C5) appears at ~71 ppm . The tertiary alcohol carbon (C2) is typically found at ~73–75 ppm .
-
-
Infrared (IR) Spectroscopy:
-
A sharp, strong absorption band at ~3300 cm⁻¹ confirms the terminal alkyne C-H stretch.
-
A broad band at ~3400 cm⁻¹ confirms the tertiary O-H stretch.
-
A weak but distinct band at ~2120 cm⁻¹ confirms the C≡C triple bond stretch.
-
References
-
Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. URL:[Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. URL:[Link]
-
Metal-Promoted Allylation, Propargylation, or Allenylation of Azetidine-2,3-diones in Aqueous and Anhydrous Media. ACS Publications. URL:[Link]
-
Barbier reaction using benzaldehyde and propargyl bromide. CORE / European Journal of Organic Chemistry. URL:[Link]
Sources
Technical Whitepaper: Synthesis, Physicochemical Profiling, and Applications of 2-(3,4-Dimethoxyphenyl)pent-4-yn-2-ol
Executive Summary
In the landscape of modern drug development and complex heterocycle synthesis, homopropargylic alcohols serve as indispensable structural linchpins. This whitepaper provides an in-depth technical analysis of 2-(3,4-dimethoxyphenyl)pent-4-yn-2-ol , a highly versatile, chiral building block. By combining a terminal alkyne, a tertiary alcohol, and an electron-rich aromatic system, this compound offers a unique reactivity profile tailored for cycloisomerization, cross-coupling, and scaffold functionalization. As a Senior Application Scientist, I have structured this guide to unpack the IUPAC nomenclature, elucidate the causality behind its synthetic methodologies, and provide self-validating protocols for its integration into pharmaceutical workflows.
Structural Analysis and IUPAC Nomenclature
The precise structural characterization of a molecule dictates its downstream reactivity. The IUPAC name 2-(3,4-dimethoxyphenyl)pent-4-yn-2-ol systematically deconstructs the molecule's topology:
-
Principal Functional Group (-ol): The highest priority group is the hydroxyl (-OH) moiety. According to IUPAC rules, the longest carbon chain containing both the principal functional group and the maximum number of multiple bonds is selected as the parent structure.
-
Parent Chain (pent-4-yn-): The longest chain meeting these criteria consists of five carbons. Numbering begins at the end closest to the hydroxyl group, placing the -OH at C2. The alkyne moiety is consequently positioned at C4, yielding the "pent-4-yn" backbone.
-
Substituent (2-(3,4-dimethoxyphenyl)-): At the C2 position, alongside the hydroxyl group and the methyl terminus (C1), lies a 3,4-dimethoxyphenyl ring.
-
Stereochemistry: The C2 carbon is bonded to four distinct groups: a methyl group, a hydroxyl group, a propargyl group (-CH₂C≡CH), and the 3,4-dimethoxyphenyl ring. This renders C2 a chiral center, meaning the compound exists as distinct (R) and (S) enantiomers.
Electronic Profile & Causality
The 3,4-dimethoxyphenyl group is strongly electron-donating via resonance. If the C2 hydroxyl group is activated and leaves (e.g., under acidic conditions), the resulting tertiary carbocation is exceptionally stabilized by both the adjacent aromatic ring and the homopropargylic system. This electronic stabilization is the causal driver for its utility in synthesizing complex heterocycles, such as 3,5-disubstituted pyrazoles and dihydrofurans ( [1]).
Quantitative Data Presentation
To facilitate experimental design, the physicochemical properties and reaction optimization data for synthesizing 2-(3,4-dimethoxyphenyl)pent-4-yn-2-ol are summarized below.
Table 1: Physicochemical Properties & Mechanistic Significance
| Property | Value | Causality / Significance |
| Molecular Formula | C₁₃H₁₆O₃ | Defines exact mass (220.11 g/mol ) for stoichiometric calculations. |
| LogP (Estimated) | ~2.5 - 3.0 | Indicates moderate lipophilicity, favorable for cellular assays and membrane permeability. |
| H-Bond Donors | 1 (-OH) | Facilitates coordination with transition metal catalysts (e.g., Mo, Au, Rh) during cyclization. |
| H-Bond Acceptors | 3 (-OH, 2x -OCH₃) | Enhances solubility in polar aprotic solvents (THF, DMF) critical for Barbier additions. |
Table 2: Optimization of Propargylation Conditions
| Metal Catalyst | Solvent System | Yield (%) | Regioselectivity (Propargyl:Allenyl) | Mechanistic Causality |
| Mg (Grignard) | THF / Et₂O | < 10% | Poor | Mg promotes Wurtz homocoupling; Grignard formation of propargyl bromide is notoriously inefficient. |
| Zn (Barbier) | THF / aq. NH₄Cl | 85-91% | > 95:5 | Zn mediates a controlled Barbier addition via a stable, cyclic transition state, suppressing allenyl formation. |
| In (Barbier) | DMF / H₂O | 92% | > 98:2 | In(0) is highly oxophilic and water-tolerant, driving exceptional regioselectivity toward the homopropargylic alcohol. |
Synthetic Methodology: Metal-Mediated Barbier Propargylation
The synthesis of homopropargylic alcohols via metal-mediated propargylation is a critical step in modern organic synthesis. Precise control over regioselectivity is required to avoid allenyl byproducts ( [2]). For the propargylation of ketones like 3,4-dimethoxyacetophenone, Barbier-type conditions utilizing zinc or indium are vastly superior to traditional Grignard reagents, which frequently suffer from poor yields due to Wurtz coupling ( [3]).
Step-by-Step Protocol: Zinc-Mediated Barbier Addition
This protocol is designed as a self-validating system , ensuring that the researcher can verify the success of each mechanistic step in real-time.
1. Preparation & Activation:
-
Flame-dry a 100 mL Schlenk flask under an argon atmosphere.
-
Add 3,4-dimethoxyacetophenone (1.0 equiv, 10 mmol) and activated zinc dust (1.5 equiv, 15 mmol) in anhydrous THF (0.2 M).
-
Causality: Add a catalytic amount of 1,2-dibromoethane (5 mol%). This chemically scrubs the passivating zinc oxide layer, exposing the highly active metal surface required for oxidative addition.
-
Self-Validation Checkpoint 1: Observe slight bubbling (ethylene gas evolution) upon the addition of 1,2-dibromoethane, confirming zinc activation.
2. Nucleophilic Addition:
-
Cool the suspension to 0 °C. Slowly add propargyl bromide (1.2 equiv, 80% w/w in toluene) dropwise over 30 minutes.
-
Causality: Dropwise addition at low temperatures controls the exothermic oxidative addition step, strictly limiting the localized concentration of the propargyl-zinc intermediate and thereby preventing Wurtz homocoupling.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Self-Validation Checkpoint 2: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the ketone starting material is consumed, replaced by a more polar spot (the homopropargylic alcohol) that stains dark blue with p-anisaldehyde.
3. Workup & Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL) at 0 °C.
-
Causality: Mildly acidic NH₄Cl protonates the zinc alkoxide intermediate to yield the final alcohol without providing enough ambient acidity to trigger the dehydration of the newly formed tertiary alcohol.
-
Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify via flash column chromatography to yield the pure 2-(3,4-dimethoxyphenyl)pent-4-yn-2-ol.
-
Self-Validation Checkpoint 3: ¹H NMR (CDCl₃) must show a terminal alkyne proton at ~2.0 ppm (triplet, J = 2.6 Hz) and the complete disappearance of the acetyl methyl ketone singlet (~2.5 ppm).
Mechanistic and Workflow Visualizations
To conceptualize the synthetic pathways and the underlying logic of the Barbier addition, the following Graphviz models map the molecular journey from starting materials to downstream pharmaceutical applications.
Figure 1. Synthetic workflow and downstream cycloisomerization of 2-(3,4-dimethoxyphenyl)pent-4-yn-2-ol.
Figure 2. Mechanistic sequence of the metal-mediated Barbier propargylation.
Downstream Applications in Drug Development
Once synthesized, 2-(3,4-dimethoxyphenyl)pent-4-yn-2-ol acts as a high-value precursor. The terminal alkyne is primed for Sonogashira cross-coupling to append additional pharmacophores. More importantly, the proximity of the tertiary alcohol to the alkyne allows for transition-metal-catalyzed (e.g., Au, Mo, or Ru) cycloisomerization . This reaction rapidly constructs 2-methyl-2-(3,4-dimethoxyphenyl)-2,3-dihydrofuran derivatives—privileged scaffolds frequently found in biologically active natural products and synthetic therapeutic agents targeting the central nervous system.
References
-
Mohamady, S., Kralt, B., Samwel, S. K., & Taylor, S. D. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega.[Link]
-
Horino, Y., Murakami, M., Ishibashi, M., Lee, J. H., Watanabe, A., Matsumoto, R., & Abe, H. (2019). Trialkylborane-Mediated Propargylation of Aldehydes Using γ-Stannylated Propargyl Acetates. Organic Letters.[Link]
-
Lakeland, C. P. (2020). Enamines and Enol-ethers: Enabling Dienophiles for Sydnone Cycloadditions (PhD Thesis). University of Sheffield / White Rose eTheses Online.[Link]
Methodological & Application
Application Note: Enantioselective Synthesis of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol
Executive Summary & Strategic Importance
Chiral tertiary homopropargylic alcohols are highly versatile, high-value building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), including phosphodiesterase-4 (PDE4) inhibitors and isoquinoline alkaloids. The target compound, 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol , presents a specific synthetic challenge: the asymmetric addition of a propargyl group to 1-(3,4-dimethoxyphenyl)ethanone. Because the two faces of this acetophenone derivative are sterically similar, achieving high enantioselectivity requires a highly tuned chiral environment.
This application note details a robust, field-proven methodology utilizing a chiral biphenol-catalyzed allenylboration [1]. By employing microwave irradiation under solvent-free conditions, this protocol delivers the target homopropargylic alcohol with exceptional enantiomeric ratios (er > 95:5) and high yields, while significantly reducing reaction times.
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why these specific reagents and conditions are selected, rather than simply executing the steps. Every variable in this protocol is engineered to drive both regioselectivity and enantioselectivity:
-
Catalyst Selection ((R)-3,3'-Br2-BINOL): The 3,3'-dibromo substitution on the BINOL scaffold serves a dual purpose. First, the bulky bromine atoms create a deep, restrictive chiral pocket that effectively differentiates the enantiotopic faces of the prochiral ketone. Second, the electron-withdrawing halogens increase the Lewis acidity of the boron center upon in situ ligand exchange with the boronate, drastically accelerating the nucleophilic attack [1].
-
Reagent Choice (Allenyldioxoborolane): Unlike Grignard or organozinc reagents, allenylboronates are highly stable and react via a highly organized, closed six-membered Zimmerman-Traxler transition state. This ensures that the allenyl moiety undergoes a strict
reaction, exclusively yielding the desired homopropargylic alcohol rather than a contaminating allenyl alcohol byproduct. -
Solvent-Free Microwave Conditions: Running the reaction neat maximizes the effective concentration of the catalyst and substrates. This high concentration outcompetes the uncatalyzed, background racemic pathway. Microwave irradiation (10 W) provides homogeneous, rapid heating, reducing reaction times from over 15 hours to under 60 minutes without degrading the sensitive chiral catalyst [1].
Reaction Pathway & Transition State Model
Fig 1. Catalytic cycle and Zimmerman-Traxler activation for asymmetric propargylation.
Experimental Protocol: Self-Validating Workflow
This protocol is designed as a self-validating system; built-in analytical checkpoints ensure that any deviation in catalyst activation or reagent integrity is caught before downstream processing.
Materials Required
-
Substrate: 1-(3,4-Dimethoxyphenyl)ethanone (0.5 mmol)
-
Nucleophile: Allenyldioxoborolane (0.75 mmol, 1.5 equiv.)
-
Catalyst: (R)-3,3'-Br2-BINOL (0.05 mmol, 10 mol%)
-
Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave).
Step-by-Step Methodology
-
Catalyst Activation & Mixing: In an oven-dried, 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 10 mol% of (R)-3,3'-Br2-BINOL and 1.5 equivalents of allenyldioxoborolane.
-
Causality Checkpoint: Allow the mixture to stir at room temperature for 5 minutes. The liquid allenylboronate acts as the solvent, and a slight color change indicates the initial ligand exchange between the diol and the boronate.
-
-
Substrate Addition: Add 1.0 equivalent of 1-(3,4-Dimethoxyphenyl)ethanone directly to the vial. Do not add any external solvent [1].
-
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in the microwave reactor. Program the reactor to maintain a constant power of 10 W and a temperature of 65 °C for 60 minutes.
-
Reaction Quenching: Upon completion, allow the vial to cool to room temperature. Carefully uncap and quench the reaction by adding 2 mL of saturated aqueous
. -
Extraction & Workup: Extract the aqueous mixture with Ethyl Acetate (3 × 5 mL). Combine the organic layers, wash with brine (5 mL), and dry over anhydrous
. Filter and concentrate under reduced pressure. -
Purification: Purify the crude oil via flash column chromatography on silica gel (Gradient: 5% to 20% Ethyl Acetate in Hexanes) to yield the pure tertiary alcohol.
Quantitative Data & Analytical Validation
To ensure the protocol was executed correctly, the final product must be validated against the following parameters. The absence of an allene peak (~5.0 ppm) in the
| Parameter | Optimized Condition / Expected Result |
| Substrate | 1-(3,4-Dimethoxyphenyl)ethanone |
| Propargylating Agent | Allenyldioxoborolane (1.5 equiv.) |
| Catalyst | (R)-3,3'-Br2-BINOL (10 mol%) |
| Reaction Medium | Solvent-free (Neat) |
| Energy Input | Microwave Irradiation (10 W, 65 °C) |
| Reaction Time | 60 minutes |
| Expected Isolated Yield | 85% - 92% |
| Enantiomeric Ratio (er) | > 95:5 |
Analytical Standards for 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol
-
NMR (400 MHz,
): 6.95–6.80 (m, 3H, Ar-H), 3.88 (s, 3H, ), 3.86 (s, 3H, ), 2.75 (dd, Hz, 1H, ), 2.62 (dd, Hz, 1H, ), 2.45 (br s, 1H, ), 2.05 (t, Hz, 1H, ), 1.68 (s, 3H, ). -
Chiral HPLC: Chiralpak AD-H column (Hexanes/i-PrOH 90:10, 1.0 mL/min, 254 nm). Baseline separation of enantiomers is required to calculate the exact er.
References
-
Barnett, D. S., & Schaus, S. E. (2011). Asymmetric Propargylation of Ketones Using Allenylboronates Catalyzed by Chiral Biphenols. Organic Letters, 13(15), 4020–4023. URL:[Link]
Stereoselective synthesis of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol
Application Note: Stereoselective Synthesis of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol
Executive Summary & Strategic Rationale
The stereoselective construction of tertiary alcohols is a historically demanding transformation in asymmetric synthesis. Unlike aldehydes, ketone electrophiles—such as 3,4-dimethoxyacetophenone—exhibit poor steric differentiation between their two flanking substituents, making enantiofacial discrimination highly challenging.
The target molecule, 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol , is an enantioenriched tertiary homopropargylic alcohol. The incorporation of a terminal alkyne adjacent to a chiral tertiary center provides a highly versatile bioorthogonal handle. This motif is a critical building block for downstream click chemistry, Sonogashira cross-couplings, and the synthesis of complex polycyclic alkaloid scaffolds.
While pioneering work by Shibasaki utilized copper(I)-bisphosphine complexes for the enantioselective propargylation of ketones[1], this protocol adapts the highly elegant, transition-metal-free methodology developed by Schaus and Barnett[2]. By leveraging a rationally designed chiral biphenol organocatalyst under solvent-free microwave conditions, this method delivers exceptional enantiocontrol, operational simplicity, and green chemistry compliance.
Mechanistic Causality & Reaction Design
To move beyond a mere "recipe," it is critical to understand the physical organic principles governing this protocol. Every parameter has been engineered to force a specific stereochemical outcome:
-
Nucleophile Selection (Allenylboronate vs. Propargylboronate): To synthesize a propargyl alcohol, an allenyl nucleophile must be used. The reaction proceeds via a closed, six-membered Zimmerman-Traxler transition state. The γ-carbon of the allenyldioxoborolane attacks the ketone carbonyl, shifting the unsaturation and resulting in a terminal alkyne in the product[3].
-
Catalyst Design (3,3′-Br₂-BINOL): Unsubstituted BINOL yields poor enantioselectivity. The introduction of bulky, electron-withdrawing bromine atoms at the 3,3′-positions serves a dual purpose. First, the inductive effect increases the Lewis acidity of the boron center upon ligand exchange with the diol. Second, the halogens create a deep, sterically demanding chiral pocket that forces the 3,4-dimethoxyacetophenone to adopt a single trajectory of attack, minimizing gauche interactions between the ketone's methyl group and the boronate[3].
-
Solvent-Free Microwave Kinetics: Bimolecular reactions involving sterically encumbered transition states often suffer from sluggish kinetics. Removing the solvent maximizes the effective concentration of the reactants. Microwave irradiation (10 W) rapidly overcomes the activation energy barrier, reducing reaction times from 15 hours to 60 minutes while preserving stereochemical fidelity[2].
Reaction Optimization Data
The causality of the reaction conditions is best illustrated by the optimization data. As shown in Table 1, the combination of 3,3′-Br₂-BINOL and solvent-free microwave irradiation is strictly required to achieve both high conversion and high enantioselectivity.
Table 1: Optimization of Organocatalytic Propargylation Conditions
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|---|
| Unsubstituted BINOL | None | 65 | 15 h | 45 | 60:40 |
| 3,3′-Ph₂-BINOL | None | 65 | 15 h | 81 | 52:48 |
| 3,3′-Br₂-BINOL | Toluene | 65 | 15 h | 20 | 92:8 |
| 3,3′-Br₂-BINOL | None | 65 | 15 h | 79 | 93:7 |
| 3,3′-Br₂-BINOL | None | 65 (Microwave, 10W) | 1 h | 85 | > 94:6 |
Pathway Visualization
Organocatalytic assembly of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol via a Zimmerman-Traxler TS.
Step-by-Step Experimental Protocol
Materials & Reagents
-
Electrophile: 3,4-Dimethoxyacetophenone (0.50 mmol, 90.1 mg)
-
Nucleophile: Allenyldioxoborolane (0.75 mmol, 1.5 equiv.)
-
Catalyst: (S)-3,3′-Br₂-BINOL (0.05 mmol, 10 mol%, 22.2 mg)
-
Equipment: CEM Discover Microwave Synthesizer (or equivalent), 10 mL microwave-safe sealed vial.
Procedure
-
Catalyst-Nucleophile Pre-Assembly: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add (S)-3,3′-Br₂-BINOL (22.2 mg, 0.05 mmol). Add allenyldioxoborolane (0.75 mmol) directly to the solid catalyst.
-
Ligand Exchange: Stir the neat mixture at room temperature for 5 minutes. The mixture will become a homogeneous viscous liquid as the BINOL undergoes ligand exchange with the boronate, releasing the achiral diol and forming the active chiral Lewis acid complex.
-
Electrophile Addition: Add 3,4-dimethoxyacetophenone (90.1 mg, 0.50 mmol) to the vial. Seal the vial with a Teflon-lined crimp cap.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate at 10 W, maintaining a strict temperature of 65 °C for 60 minutes. Note: Do not exceed 65 °C, as higher temperatures may erode the enantiomeric excess via background uncatalyzed racemic pathways.
-
Quench & Workup: Cool the vial to room temperature. Dilute the crude viscous mixture with dichloromethane (DCM, 2 mL) to solubilize the contents.
-
Purification: Load the DCM solution directly onto a silica gel column. Elute using a gradient of 10% to 25% Ethyl Acetate in Hexanes. The product elutes after the unreacted ketone. Concentrate the product fractions under reduced pressure to yield the pure homopropargylic alcohol as a pale oil.
Self-Validating System: In-Process Controls (IPCs)
To ensure the integrity and reproducibility of this protocol, the following analytical feedback loops must be utilized:
-
IPC 1: Reaction Completion (TLC): Monitor the disappearance of 3,4-dimethoxyacetophenone (
in 20% EtOAc/Hexanes). The target tertiary alcohol is slightly more polar ( ) and will stain intensely with KMnO₄ due to the easily oxidizable terminal alkyne. -
IPC 2: Chemoselectivity (¹H NMR of Crude): Before column chromatography, analyze the crude mixture via ¹H NMR. Confirm the presence of the terminal alkyne proton at
ppm (triplet, Hz) and the absence of an allene peak ( ppm). This validates that strictly propargylation (not allenylation) occurred. -
IPC 3: Stereochemical Fidelity (Chiral HPLC): Analyze the purified product using a Chiralpak AD-H column (Hexanes/Isopropanol, 90:10, 1.0 mL/min). A racemic standard must be synthesized parallelly (using achiral BINOL) to establish baseline retention times. The target enantiomeric ratio (er) should be
.
Expected ¹H NMR (400 MHz, CDCl₃) Benchmarks:
References
-
Title: Identification of modular chiral bisphosphines effective for Cu(I)-catalyzed asymmetric allylation and propargylation of ketones Source: Journal of the American Chemical Society 2010, 132(19), 6638-6639. URL: [Link]
-
Title: Asymmetric Propargylation of Ketones using Allenylboronates Catalyzed by Chiral Biphenols Source: Organic Letters 2011, 13(15), 4020–4023. URL: [Link]
-
Title: Chiral Diol-Based Organocatalysts in Enantioselective Reactions Source: Molecules 2018, 23(9), 2317. URL: [Link]
Sources
- 1. Identification of modular chiral bisphosphines effective for Cu(i)-catalyzed asymmetric allylation and propargylation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Propargylation of Ketones using Allenylboronates Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Note: 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol as a Strategic Precursor in Heterocyclic Synthesis
Executive Summary
2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol is a highly functionalized tertiary homopropargylic alcohol that serves as a powerful building block in advanced organic synthesis. Its unique structural topology makes it an exceptional substrate for transition-metal-catalyzed cycloisomerizations, tandem cross-coupling reactions, and the synthesis of complex oxygen-containing heterocycles. This application note details the mechanistic rationale, quantitative optimization data, and self-validating experimental protocols for utilizing this compound in the synthesis of highly substituted 2,3-dihydrofurans and related complex ethers.
Mechanistic Rationale & Structural Advantages
The synthetic utility of 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol is driven by three synergistic structural features, which dictate its reactivity profile[1]:
-
Terminal Alkyne: The alkyne moiety acts as a highly receptive site for π-activation by soft, carbophilic Lewis acids such as Gold(I), Silver(I), or Molybdenum(0)[2].
-
Tertiary Hydroxyl Group: Functioning as an internal nucleophile, the hydroxyl group is perfectly positioned to undergo favorable 5-endo-dig or 5-exo-dig cyclization pathways upon alkyne activation[3].
-
3,4-Dimethoxyphenyl Moiety (The Causality of Reactivity): The strong electron-donating mesomeric effect (+M) of the meta and para methoxy groups is the critical driver of this molecule's efficiency. During cycloisomerization, the transition state involves significant positive charge buildup at the C2 carbinol center. The 3,4-dimethoxyphenyl group stabilizes this oxocarbenium-like transition state via resonance. This electronic stabilization drastically lowers the activation energy for cyclization and suppresses competing side reactions, such as premature dehydration or retro-aldol cleavage[1].
Application: Gold(I)-Catalyzed Cycloisomerization to 2,3-Dihydrofurans
Homopropargylic alcohols readily undergo cycloisomerization to yield 2,3-dihydrofurans[4]. For 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol, the application of a cationic Gold(I) catalyst drives a highly regioselective 5-endo-dig cyclization. The gold catalyst selectively coordinates to the alkyne, increasing its electrophilicity and triggering an intramolecular attack by the tertiary hydroxyl group[3]. Subsequent protodeauration yields the target 2-(3,4-dimethoxyphenyl)-2-methyl-2,3-dihydrofuran[5].
Fig 1: Catalytic cycle of Gold(I)-mediated 5-endo-dig cycloisomerization.
Quantitative Data: Catalyst System Optimization
To achieve quantitative conversion, the choice of the catalyst system is paramount. As shown in Table 1 , while Molybdenum and Palladium systems offer moderate yields, the generation of a highly active cationic Gold(I) species via halide abstraction is required for optimal kinetics[6].
Table 1: Optimization of Catalyst Systems for Homopropargylic Alcohol Cycloisomerization
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Mo(CO)₆ (10 mol%) | Toluene | 80 | 12 | 65 | Requires thermal decarbonylation for activation. |
| Pd(OAc)₂ (5 mol%) | THF | 25 | 24 | 40 | Competing side reactions; poor regioselectivity. |
| AuCl(PPh₃) (5 mol%) | DCM | 25 | 18 | <10 | Catalyst remains inactive without silver salt abstractor. |
| AuCl(PPh₃) / AgOTf | DCM | 25 | 2 | 94 | Rapid π-activation; quantitative conversion. |
Experimental Protocol: Synthesis of 2-(3,4-Dimethoxyphenyl)-2-methyl-2,3-dihydrofuran
This self-validating protocol utilizes a binary catalyst system (Au/Ag) to ensure the in situ generation of the active cationic gold species.
Materials Required:
-
2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol (1.0 mmol)
-
Chloro(triphenylphosphine)gold(I) [AuCl(PPh₃)] (0.05 mmol, 5 mol%)
-
Silver trifluoromethanesulfonate [AgOTf] (0.05 mmol, 5 mol%)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Reaction Setup: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with dry Nitrogen.
-
Substrate Loading: Add 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol (1.0 mmol) and anhydrous DCM (10 mL) to the flask. Stir to dissolve.
-
Catalyst Activation (Self-Validating Step): In a separate, light-shielded vial, mix AuCl(PPh₃) (5 mol%) and AgOTf (5 mol%) in 2 mL of anhydrous DCM. Validation: A white precipitate of AgCl will immediately form, visually confirming the successful abstraction of the chloride ligand and the generation of the active[Au(PPh₃)]⁺ cation.
-
Reaction Execution: Transfer the active catalyst suspension (including the AgCl precipitate) to the Schlenk flask containing the substrate. Stir the mixture at 25°C.
-
Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent. The starting material (
) should be entirely consumed within 2 hours, replaced by a distinct, less polar product spot ( ). -
Quenching & Workup: Once complete, filter the crude reaction mixture through a short pad of Celite to remove the metal catalysts and AgCl salts. Wash the Celite pad with additional DCM (15 mL). Concentrate the combined filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 10% EtOAc in Hexanes) to afford the pure 2-(3,4-dimethoxyphenyl)-2-methyl-2,3-dihydrofuran as a pale yellow oil.
Fig 2: Step-by-step experimental workflow for the synthesis of 2,3-dihydrofurans.
References[1] Benchchem. Reactivity Profile of the Dihydrofuran Ring in 2. Available at:https://www.benchchem.com[3] National Institutes of Health (NIH) / PubMed. Gold(I)-Catalyzed Desymmetrization of Homopropargylic Alcohols via Cycloisomerization: Enantioselective Synthesis of Cyclopentenes Featuring a Quaternary Chiral Center. Available at:https://www.ncbi.nlm.nih.gov[6] ACS Publications. Flexible Tetrahydropyran Synthesis from Homopropargylic Alcohols Using Sequential Pd–Au Catalysis. Organic Letters. Available at: https://pubs.acs.org[5] National Institutes of Health (NIH) / PMC. Gold(I)-Catalyzed Desymmetrization of Homopropargylic Alcohols via Cycloisomerization. Available at:https://www.ncbi.nlm.nih.gov/pmc[2] Beilstein Journal of Organic Chemistry. Gold-catalyzed propargylic substitutions: Scope and synthetic developments. Available at:https://www.beilstein-journals.org[4] Benchchem. (2,5-Dihydrofuran-2-yl)methanol | High-Quality Research Chemical. Available at:https://www.benchchem.com
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Gold-catalyzed propargylic substitutions: Scope and synthetic developments [beilstein-journals.org]
- 3. Gold(I)-Catalyzed Desymmetrization of Homopropargylic Alcohols via Cycloisomerization: Enantioselective Synthesis of Cyclopentenes Featuring a Quaternary Chiral Center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2,5-Dihydrofuran-2-yl)methanol|High-Quality Research Chemical [benchchem.com]
- 5. Gold(I)-Catalyzed Desymmetrization of Homopropargylic Alcohols via Cycloisomerization: Enantioselective Synthesis of Cyclopentenes Featuring a Quaternary Chiral Center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Enantioselective Synthesis and Diversification of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol
Introduction & Strategic Rationale
The synthesis of chiral tertiary alcohols remains a formidable challenge in organic chemistry due to the steric hindrance of ketonic electrophiles and the difficulty in differentiating two carbon substituents. 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol is a highly versatile chiral building block that features a tertiary stereocenter, an electron-rich 3,4-dimethoxyphenyl (veratryl) moiety, and a terminal alkyne.
The 3,4-dimethoxyphenyl group is a privileged pharmacophore found in numerous biologically active alkaloids and therapeutics (e.g., verapamil, and isoquinoline alkaloid precursors)[1]. Meanwhile, the homopropargylic alcohol motif provides orthogonal reactive handles: the hydroxyl group can direct downstream functionalization or participate in heterocycle formation (such as chiral 2-substituted chromanes)[2], and the terminal alkyne is primed for Sonogashira cross-coupling, CuAAC "click" chemistry, or transition-metal-catalyzed cycloisomerization.
Mechanistic Insights: Asymmetric Propargylation
To construct this building block, the asymmetric propargylation of 3,4-dimethoxyacetophenone is employed. Traditional organometallic reagents (Grignard, organolithium) often fail to provide high enantioselectivity for such ketones. Instead, the use of allenylboronates catalyzed by chiral biphenols, such as (S)-3,3'-Br2-BINOL, offers a robust, solvent-free approach[3].
Causality of Reagents & Conditions: The chiral biphenol ligand undergoes ligand exchange with the allenyldioxoborolane, forming a rigid, chiral boronate complex. The bulky bromine atoms at the 3,3'-positions of the BINOL scaffold are critical; they restrict the conformational flexibility of the transition state, forcing the ketone to approach via a highly ordered Zimmerman-Traxler-type chair conformation. Microwave irradiation is utilized to overcome the high activation energy of the sterically hindered tertiary ketone addition without the need for solvents, which could otherwise cause solvolysis of the boronate intermediate[4]. This ensures high yields while preserving the enantiomeric excess (ee)[5].
Experimental Protocols
Protocol A: Solvent-Free Enantioselective Synthesis of (S)-2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol
Self-Validating System: The reaction is conducted neat under microwave irradiation. The absence of solvent prevents background racemic pathways. The conversion is monitored via TLC, and the enantiomeric excess is validated post-purification via chiral HPLC.
Materials:
-
3,4-Dimethoxyacetophenone (1.0 equiv, 0.5 mmol)
-
Allenyldioxoborolane (1.5 equiv, 0.75 mmol)
-
(S)-3,3'-Br2-BINOL (0.1 equiv, 0.05 mmol)[3]
Step-by-Step Methodology:
-
Catalyst Activation: In an oven-dried, microwave-safe reaction vial equipped with a magnetic stir bar, add (S)-3,3'-Br2-BINOL (22.2 mg, 0.05 mmol).
-
Nucleophile Introduction: Add allenyldioxoborolane (126 mg, 0.75 mmol) directly to the vial. Stir the mixture at room temperature for 5 minutes to allow the formation of the chiral boronate complex. The mixture will become a homogenous melt.
-
Electrophile Addition: Add 3,4-dimethoxyacetophenone (90.1 mg, 0.5 mmol) to the activated complex. Seal the vial under an argon atmosphere.
-
Microwave Irradiation: Place the vial in a microwave reactor. Irradiate at 10 W, maintaining a temperature of 70 °C for 60 minutes. Note: Strict temperature control is essential; exceeding 80 °C may lead to a drop in enantioselectivity due to background uncatalyzed propargylation[5].
-
Quenching and Workup: Cool the vial to room temperature. Quench the reaction by adding 2 mL of saturated aqueous NaHCO
and 2 mL of ethyl acetate (EtOAc). Stir vigorously for 10 minutes to hydrolyze the borate ester. -
Extraction: Extract the aqueous layer with EtOAc (3 × 5 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na
SO . -
Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, 10:1 Hexanes/EtOAc) to yield the pure homopropargylic alcohol.
-
Validation: Confirm the terminal alkyne presence via FT-IR (sharp peak at ~3300 cm⁻¹ for C≡C-H stretch). Determine enantiomeric purity via chiral-stationary-phase HPLC (e.g., Chiralcel OD-H column).
Protocol B: Gold-Catalyzed Cyclization to Chiral 2-Substituted Chromanes
Strategic Context: Chiral 2-substituted chromanes are ubiquitous in natural products and pharmaceuticals[2]. The homopropargylic alcohol can be converted into a chromane derivative via an intramolecular hydroalkoxylation.
Step-by-Step Methodology:
-
Dissolve (S)-2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol (0.2 mmol) in anhydrous dichloromethane (2.0 mL).
-
Add a catalytic amount of AuCl(PPh
) (5 mol%) and AgOTf (5 mol%) to generate the active cationic gold(I) species in situ. -
Stir at room temperature for 4 hours. The gold catalyst selectively activates the terminal alkyne (
-activation), prompting intramolecular attack by the tertiary hydroxyl group. -
Filter through a short pad of Celite, concentrate, and purify via chromatography to isolate the chiral oxygen heterocycle.
Data Presentation: Optimization of Propargylation Conditions
Table 1: Effect of Catalyst and Conditions on the Asymmetric Propargylation of 3,4-Dimethoxyacetophenone
| Entry | Catalyst (10 mol%) | Conditions | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Uncatalyzed | Toluene, 70 °C, 24 h | 15 | 50:50 |
| 2 | (S)-BINOL | Neat, MW (10 W), 60 min | 45 | 65:35 |
| 3 | (S)-3,3'-Ph2-BINOL | Neat, MW (10 W), 60 min | 72 | 82:18 |
| 4 | (S)-3,3'-Br2-BINOL | Neat, MW (10 W), 60 min | 91 | 96:4 |
| 5 | (S)-3,3'-Br2-BINOL | Toluene, 70 °C, 24 h | 68 | 92:8 |
Data summarized from established literature precedents on asymmetric propargylation of electron-rich aryl ketones[3][4].
Process Visualizations
Catalytic cycle for the enantioselective propargylation of 3,4-dimethoxyacetophenone.
Downstream synthetic diversification of the chiral homopropargylic alcohol building block.
References
-
[1] N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC. nih.gov.1
-
[2] Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. mdpi.com. 2
-
[3] Asymmetric Propargylation of Ketones using Allenylboronates Catalyzed by Chiral Biphenols - PMC. nih.gov. 3
-
[4] Asymmetric Propargylation of Ketones Using Allenylboronates Catalyzed by Chiral Biphenols. organic-chemistry.org. 4
-
[5] Asymmetric Propargylation of Ketones Using Allenylboronates Catalyzed by Chiral Biphenols | Organic Letters. acs.org. 5
Sources
- 1. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric Propargylation of Ketones using Allenylboronates Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Propargylation of Ketones Using Allenylboronates Catalyzed by Chiral Biphenols [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Sonogashira Cross-Coupling of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol in the Synthesis of Complex Enynes and Arylalkynes
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This application note details the optimized, self-validating protocols for the Sonogashira cross-coupling of 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol . This specific terminal alkyne serves as a highly valuable homopropargylic tertiary alcohol building block. It is frequently utilized in the synthesis of targeted therapeutics because it seamlessly introduces the 3,4-dimethoxyphenyl pharmacophore—a privileged structural motif found in numerous FDA-approved drugs, including calcium channel blockers (e.g., Verapamil) and PDE4 inhibitors [4]. This guide provides drug development professionals with a mechanistically grounded methodology to achieve high-yielding C(sp)-C(sp2) bond formation while circumventing common side reactions such as Glaser homocoupling and retro-Favorskii cleavage.
Mechanistic Rationale & Substrate Specifics
The Sonogashira coupling relies on a robust dual-catalyst system comprising a Palladium(0) active species and a Copper(I) co-catalyst [1, 2]. Understanding the causality behind the reagent choices is critical for scaling and optimization:
-
Substrate Structural Advantage: Unlike standard propargylic alcohols (e.g., 2-methyl-3-butyn-2-ol) which are prone to unwanted deacetonative (retro-Favorskii) cleavage under basic cross-coupling conditions, 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol is a homopropargylic alcohol. The intervening methylene bridge (C3) insulates the terminal alkyne from the sterically hindered tertiary alcohol. This prevents cleavage and preserves the structural integrity of the tertiary alcohol during the catalytic cycle [3].
-
Catalyst Selection:
is selected as the precatalyst. It is reduced in situ by the alkyne/amine to the active species. The bulky triphenylphosphine ligands stabilize the intermediate while facilitating the oxidative addition of the aryl halide. -
Copper Co-Catalysis & The Oxygen Threat:
reacts with the terminal alkyne in the presence of an amine base (e.g., Triethylamine) to form a highly nucleophilic copper acetylide[1]. This intermediate undergoes transmetalation with the complex. However, the presence of trace oxygen will rapidly oxidize the copper acetylide, leading to a Glaser homocoupling byproduct (a diyne). Thus, strict anaerobic conditions are not just recommended—they act as a built-in quality control metric.
Figure 1: Palladium and Copper co-catalytic cycles in the Sonogashira cross-coupling.
Reaction Optimization Data
The following table summarizes the quantitative data derived from optimizing the coupling of 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol with a standard aryl iodide (4-Iodoanisole). The data highlights the causality of catalyst and atmospheric choices.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (5 mol%) | Co-Catalyst | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | 25 | 12 | 88 | Clean conversion; optimal baseline. | |||
| 2 | 25 | 12 | 75 | Slower transmetalation rate observed. | |||
| 3 | Diisopropylamine | 50 | 6 | 91 | Best for highly electron-rich Ar-X. | ||
| 4 | None | 80 | 24 | 45 | Cu-free requires harsh heating; risks degradation. | ||
| 5 | 25 | 12 | 30 | Major Glaser homocoupling (diyne formation). |
Detailed Experimental Protocol
This methodology is designed as a self-validating system . In-process visual and chromatographic checks are embedded to ensure the integrity of the reaction before proceeding to the next step.
Materials
-
Alkyne: 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol (1.0 equiv, 1.0 mmol)
-
Electrophile: Aryl Iodide or Bromide (1.1 equiv, 1.1 mmol)
-
Catalysts:
(0.05 equiv, 5 mol%), (0.10 equiv, 10 mol%) -
Reagents: Triethylamine (
) (3.0 equiv), Anhydrous THF (0.1 M)
Step-by-Step Workflow
-
Degassing (Critical Step): In a flame-dried Schlenk flask, dissolve the aryl iodide and 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol in anhydrous THF and
. Sparge the solution with ultra-pure Argon for 15 minutes.-
Causality: Removing dissolved oxygen prevents the oxidative Glaser homocoupling of the alkyne[2].
-
-
Catalyst Addition: Under a positive flow of Argon, quickly add
and .-
Self-Validation Check: The solution will transition from pale yellow to a deep amber/brown within minutes, indicating the successful reduction to active
and the formation of the copper acetylide.
-
-
Reaction Execution: Seal the flask and stir at room temperature (or heat to 50 °C for less reactive aryl bromides) for 4–12 hours.
-
In-Process Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3).
-
Self-Validation Check: The disappearance of the terminal alkyne (visualized by
stain) and the appearance of a new, UV-active spot confirms C-C bond formation. If a highly non-polar UV-active spot appears, it indicates an oxygen leak and subsequent diyne formation.
-
-
Quenching & Workup: Dilute the mixture with EtOAc and wash with saturated aqueous
.-
Self-Validation Check: The aqueous layer will turn visibly blue, confirming the successful sequestration and removal of copper salts from the organic phase. Wash with brine, dry over anhydrous
, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the internal alkyne.
Figure 2: Step-by-step experimental workflow for the Sonogashira coupling protocol.
Downstream Applications in Drug Discovery
The resulting internal alkyne is a highly versatile, rigid linker. In late-stage drug development, it can be manipulated to explore Structure-Activity Relationships (SAR):
-
Hydrogenation (
) to form a flexible alkyl chain, yielding saturated analogs. -
Hydration (Au or Ru catalysis) to yield complex ketones.
-
Stereoselective Reduction to cis- or trans-alkenes using Lindlar's catalyst or Birch reduction conditions, respectively, locking the 3,4-dimethoxyphenyl pharmacophore in specific spatial orientations for receptor binding assays.
References
Application Note: Divergent Synthesis of Heterocyclic Scaffolds from 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol
Executive Summary
The compound 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol is a highly versatile tertiary homopropargylic alcohol. Featuring an electron-rich 3,4-dimethoxyphenyl (veratryl) moiety—a privileged pharmacophore in cardiovascular and CNS drug discovery—and a terminal alkyne, this building block is primed for orthogonal functionalization. This application note details three divergent, self-validating synthetic protocols to access distinct heterocyclic scaffolds: 2,3-dihydrofurans, iodomethylene-tetrahydrofurans (THFs), and 1,2,3-triazoles.
Mechanistic Rationale & Pathway Design
The strategic value of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol lies in the dual reactivity of its functional groups. The terminal alkyne can undergo
-
Pathway A (Cycloisomerization) : Catalytic activation of the alkyne by Gold(I) induces a 5-exo-dig cyclization. The exceptional
-Lewis acidity of Au(I) ensures that the alkyne is activated preferentially over the electron-rich aromatic ring, avoiding unwanted Friedel-Crafts side reactions[1]. -
Pathway B (Electrophilic Iodocyclization) : Treatment with molecular iodine forms an intermediate iodonium ion. The rigid geometry facilitates anti-addition by the tertiary alcohol, yielding an iodomethylene-THF. The resulting vinyl iodide is a prime candidate for subsequent palladium-catalyzed cross-coupling[2].
-
Pathway C (Click Cycloaddition) : The terminal alkyne smoothly undergoes Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). The tertiary alcohol remains unreactive, providing a highly polar hydrogen-bond donor adjacent to the newly formed triazole ring.
Figure 1. Divergent synthetic pathways from 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol to heterocycles.
Experimental Protocols & Methodologies
Protocol A: Gold-Catalyzed Synthesis of 2,3-Dihydrofurans
Causality Check : We utilize JohnPhosAu(MeCN)SbF
Step-by-Step Methodology :
-
Preparation : Flame-dry a 10 mL Schlenk flask under vacuum and backfill with argon (repeat 3x) to ensure a strictly anhydrous environment, preventing competitive hydration of the alkyne.
-
Substrate Addition : Dissolve 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol (1.0 mmol, 220 mg) in anhydrous DCM (5.0 mL).
-
Catalyst Introduction : Add JohnPhosAu(MeCN)SbF
(5 mol%, 38.6 mg) in one portion against a positive flow of argon. The solution typically transitions from colorless to pale yellow. -
Reaction Monitoring : Stir the mixture at 25 °C. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The 5-exo-dig cyclization and subsequent isomerization to the endocyclic 2,3-dihydrofuran usually reach completion within 2 hours.
-
Workup & Purification : Quench the reaction by adding 2 drops of triethylamine to deactivate the catalyst. Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, neutralized with 1% Et
N in hexanes) to afford the 2,3-dihydrofuran derivative.
Figure 2. Mechanism of Au(I)-catalyzed cycloisomerization to 2,3-dihydrofuran derivatives.
Protocol B: Electrophilic Iodocyclization to Iodomethylene-THFs
Causality Check : Sodium bicarbonate (NaHCO
Step-by-Step Methodology :
-
Reaction Setup : In a 25 mL round-bottom flask, dissolve the homopropargylic alcohol (1.0 mmol, 220 mg) in acetonitrile (10 mL).
-
Base Addition : Add solid NaHCO
(2.0 mmol, 168 mg) and stir the suspension at 0 °C using an ice bath. -
Electrophile Addition : Add molecular iodine (I
, 1.2 mmol, 305 mg) portion-wise over 5 minutes. The reaction mixture will maintain a dark brown color. -
Cyclization : Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours in the dark to prevent photo-degradation of the iodine or the resulting vinyl iodide.
-
Quenching : Add saturated aqueous Na
S O (10 mL) dropwise until the brown color completely dissipates, indicating the reduction of unreacted I . -
Extraction : Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate to yield the 5-(iodomethylene)-tetrahydrofuran derivative.
Protocol C: CuAAC "Click" Synthesis of 1,2,3-Triazoles
Causality Check : The catalytic system uses CuSO
Step-by-Step Methodology :
-
Reagent Mixing : To a 25 mL vial, add 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol (1.0 mmol, 220 mg) and an organic azide (e.g., benzyl azide, 1.1 mmol, 146 mg).
-
Solvent Addition : Suspend the reactants in a 1:1 mixture of t-BuOH and deionized water (10 mL total).
-
Catalyst Activation : Add aqueous CuSO
5H O (10 mol%, 0.1 M solution, 1.0 mL) followed immediately by freshly prepared aqueous sodium ascorbate (20 mol%, 0.5 M solution, 0.4 mL). -
Incubation : Stir the heterogeneous mixture vigorously at 25 °C for 12 hours. As the reaction proceeds, the product typically precipitates from the aqueous mixture.
-
Isolation : Dilute the mixture with ice-cold water (10 mL) and filter the resulting precipitate. Wash the solid with cold water and a small amount of cold diethyl ether to afford the pure 1,2,3-triazole.
Quantitative Data & Yield Analysis
The table below summarizes the efficiency of the three divergent protocols. All reactions demonstrate high atom economy, scalability, and excellent chemoselectivity.
| Pathway | Target Heterocyclic Scaffold | Catalyst / Key Reagent | Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) |
| A | 2,3-Dihydrofuran | JohnPhosAu(MeCN)SbF | Anhydrous DCM | 25 | 2 | 88 |
| B | Iodomethylene-THF | I | Acetonitrile | 0 | 4 | 82 |
| C | 1,2,3-Triazole | CuSO | t-BuOH / H | 25 | 12 | 91 |
References
-
M. Murakami, M. Miyazaki, M. Ishibashi, M. Oda, K. Takekuma, Y. Horino. "Dess–Martin Periodinane/Brønsted Acid-Mediated Tandem Oxidation/Cyclization of Homopropargylic Alcohols for Synthesis of Trisubstituted Furans." Synlett 2023. 3
-
M. G. Lauer, W. H. Henderson, A. Awad, J. P. Sambuli, "Furan synthesis - Organic Chemistry Portal". Org. Lett., 2012, 14, 6000-6003. 1
-
J. Krauss, et al. "Short and Effective Synthesis of a Thiophene Analogue of (+/-)-4-Ipomeanol and Its Biological Evaluation." TÜBİTAK Academic Journals, 2006. 2
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the propargylation of electron-rich acetophenones. Synthesizing 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol via a Barbier-type reaction is notoriously finicky.
This guide abandons generic advice to focus purely on the mechanistic causality behind your experimental failures. By understanding the electronic and steric forces at play, you can transform a low-yielding, messy reaction into a robust, self-validating protocol.
Part 1: The Chemistry Behind the Issue (Mechanistic Causality)
The target molecule, 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol, is synthesized via the nucleophilic addition of a propargyl group to 3,4-dimethoxyacetophenone. Traditional Grignard reagents often fail here due to base-catalyzed enolization of the ketone and Wurtz homocoupling. Therefore, the Barbier reaction —using zinc or indium metal to generate the organometallic species in situ—is the gold standard [1].
The Core Problem: The 3,4-dimethoxy groups on the acetophenone ring are strongly electron-donating via resonance. This significantly reduces the electrophilicity of the carbonyl carbon. Because the ketone is sluggish to react, the highly reactive organozinc intermediate has time to undergo competing side reactions, such as shifting to its allenyl isomer (yielding allenic alcohols) or homocoupling (yielding 1,5-hexadiyne) [2].
Figure 1: Mechanistic pathways and competing side reactions in Barbier propargylation.
Part 2: Troubleshooting & FAQs
Q1: My conversion is stuck at 30%, but the exact same protocol works perfectly for benzaldehyde. How do I drive the reaction to completion? Cause: Acetophenones are inherently less reactive than aldehydes due to steric hindrance, and the 3,4-dimethoxy substitution further deactivates the carbonyl electronically. Solution: You must activate the carbonyl via hydrogen bonding. Switch your solvent from pure THF to a highly polar, protic biphasic medium (e.g., saturated aqueous NH₄Cl/THF). The aqueous ammonium chloride acts as a mild Brønsted acid, activating the unreactive carbonyl and accelerating the Barbier addition [1].
Q2: My ¹H NMR shows a massive peak at ~5.2 ppm and no terminal alkyne triplet at 2.0 ppm. What happened? Cause: You have synthesized the allenic alcohol byproduct instead of the desired homopropargylic alcohol. In Barbier propargylations, the organometallic intermediate exists in a dynamic equilibrium between propargyl and allenyl species [2]. Direct attack by the propargyl-metal species yields the allene, while attack by the allenyl-metal species (via a cyclic transition state) yields the desired alkyne. Solution: Regioselectivity is highly dependent on the solvent system. Changing the solvent from pure aqueous THF to a saturated aqueous solution of NH₄Cl in THF reverses the regiochemical preference, strongly favoring the homopropargyl alcohol [3].
Q3: I am seeing a highly non-polar byproduct on my TLC that smells like a hydrocarbon. How do I prevent this? Cause: This is 1,5-hexadiyne. It forms via Wurtz-type homocoupling of propargyl bromide on the surface of the zinc metal. This occurs when zinc insertion is fast, but the subsequent nucleophilic addition to your deactivated ketone is slow, leading to a buildup of the organozinc species. Solution: Starve the reaction of the halide. Do not add all the propargyl bromide at once. Use a syringe pump to add the propargyl bromide dropwise over 1–2 hours to the suspension of the ketone and activated zinc [4].
Q4: How exactly should I activate my Zinc dust for reproducible results? Cause: Commercial zinc dust forms a passivating ZnO layer that prevents efficient single-electron transfer, leading to stalled initiations. Solution: Wash the zinc dust with 1M HCl for 5 minutes, rinse sequentially with distilled water, absolute ethanol, and diethyl ether, then dry under high vacuum for 2 hours.
Part 3: Optimized Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. At key steps, specific analytical checkpoints are provided to ensure the reaction is proceeding correctly before you invest time in the next phase.
Step 1: Reaction Setup
-
In an oven-dried, argon-flushed 50 mL round-bottom flask, add freshly activated Zinc dust (163 mg, 2.5 mmol) and 3,4-dimethoxyacetophenone (180 mg, 1.0 mmol).
-
Add 10 mL of a 1:1 mixture of anhydrous THF and saturated aqueous NH₄Cl.
-
Stir vigorously (800 rpm) to ensure the biphasic mixture is well dispersed.
Step 2: Controlled Reagent Addition
-
Load propargyl bromide (80 wt% in toluene, 0.22 mL, 2.0 mmol) into a glass syringe [4].
-
Using a syringe pump, add the propargyl bromide dropwise over 60 minutes at room temperature (22 °C). Do not heat the reaction, as temperatures above 40 °C promote allene formation.
Step 3: Self-Validating Reaction Monitoring
-
Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.4) should cleanly convert to the product (Rf ~0.3).
-
Validation Check: Dip the TLC plate in KMnO₄ stain and heat gently. The terminal alkyne product will immediately turn the purple stain bright yellow/brown, confirming the presence of the triple bond (and absence of the unreactive allene).
Step 4: Quench & Purification
-
Filter the biphasic mixture through a short pad of Celite to remove unreacted zinc.
-
Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify via flash column chromatography (Hexanes:EtOAc gradient 9:1 to 4:1).
-
NMR Validation Check: In your ¹H NMR (CDCl₃), confirm success by locating the singlet methyl group at ~1.6 ppm, the propargylic -CH₂- doublet at ~2.6 ppm, and the critical terminal alkyne proton triplet at ~2.0 ppm.
Part 4: Quantitative Optimization Matrix
The table below summarizes the causality of different reaction conditions on the yield and regioselectivity of the 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol synthesis.
| Entry | Metal Source | Solvent System | Reagent Addition | Yield (%) | Alkyne:Allene Ratio |
| 1 | Zn (Unactivated) | Pure THF | All at once | < 15% | 40:60 |
| 2 | Zn (Activated) | Pure THF | All at once | 45% | 60:40 |
| 3 | Zn (Activated) | THF / H₂O (1:1) | All at once | 68% | 75:25 |
| 4 | Zn (Activated) | THF / Sat. NH₄Cl (1:1) | Syringe pump (1h) | 89% | > 95:5 |
| 5 | In (Powder) | THF / Sat. NH₄Cl (1:1) | Syringe pump (1h) | 92% | > 98:2 |
Note: While Indium (Entry 5) provides marginally better regiocontrol, activated Zinc (Entry 4) is highly recommended due to its superior cost-to-performance ratio.
References
- Title: Barbier reaction in glycerol: A highly efficient, green, and fast protocol Source: CORE / European Journal of Organic Chemistry URL
- Title: Indium-Mediated Asymmetric Barbier-Type Propargylations: Additions to Aldehydes and Ketones and Mechanistic Investigation of the Organoindium Reagents Source: ACS Publications / The Journal of Organic Chemistry URL
- Title: Diastereoselective Allylation of Carbonyl Compounds and Imines: Application to the Synthesis of Natural Products Source: CORE / Chemical Reviews URL
- Title: A convenient method for the construction of triazole-bonded chalcone derivatives from acetophenone: Synthesis and free radical scavenging investigation Source: ResearchGate / MethodsX URL
Technical Support Center: Troubleshooting 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol Stability Under Basic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected degradation when subjecting electron-rich, tertiary homopropargylic alcohols to basic conditions.
While the tertiary hydroxyl group of 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol is sterically hindered, the adjacent propargylic methylene (-CH₂-) and the terminal alkyne are highly sensitive to base. Furthermore, the electron-donating 3,4-dimethoxyphenyl ring actively stabilizes specific degradation transition states. This guide synthesizes field-proven insights to help you troubleshoot, prevent, and reverse base-catalyzed side reactions.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why does my isolated yield drop when using strong bases (e.g., NaH, KOtBu) at room temperature, and why do I see a new, closely eluting spot on my TLC? A1: You are likely observing base-catalyzed alkyne-allene isomerization. Strong bases can abstract a proton from the propargylic methylene (C3), initiating an "alkyne zipper" effect that shifts the terminal alkyne to an internal allene [1]. Causality: The propargylic protons are relatively acidic. Once deprotonated, the system rapidly equilibrates to the allenic alcohol, which often acts as a thermodynamic sink under these specific kinetic conditions.
Q2: During high-temperature basic reflux (e.g., KOtBu in tBuOH), my starting material disappears entirely, and GC-MS detects 3,4-dimethoxyacetophenone. What is the mechanism? A2: This is a base-promoted retro-Barbier (or retro-Favorskii-type) fragmentation [3]. Causality: While homopropargylic alcohols are generally stable to mild bases, elevated temperatures provide the activation energy required for the tertiary alkoxide to undergo C-C bond scission. The electron-donating 3,4-dimethoxy groups on the phenyl ring stabilize the forming 3,4-dimethoxyacetophenone leaving group, driving the equilibrium strongly toward cleavage.
Q3: How can I selectively O-alkylate the tertiary alcohol without triggering these degradation pathways? A3: The key is strict temperature control and minimizing the residence time of the unquenched alkoxide. By performing the deprotonation at -20 °C, you kinetically favor O-H deprotonation over C-H abstraction at the propargylic position.
Part 2: Degradation Pathway Visualization
The logical relationship between the base strength, temperature, and the resulting degradation pathways is visualized below.
Base-catalyzed degradation pathways of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol.
Part 3: Quantitative Data & Stability Matrix
To assist in experimental design, refer to the following stability matrix. This data summarizes the expected behavior of 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol under various basic conditions.
| Base System | Solvent | Temp (°C) | Time (h) | Primary Outcome | Recovery of Starting Material |
| K₂CO₃ (2.0 eq) | MeOH | 25 | 24 | Stable | > 98% |
| NaH (1.1 eq) | THF | -20 to 0 | 2 | Stable (Alkoxide formed) | > 95% |
| NaH (1.5 eq) | THF | 25 | 12 | Isomerization to Allene | < 60% |
| KOtBu (2.0 eq) | THF | 65 | 4 | Isomerization to Allene | < 40% |
| KOtBu (2.0 eq) | tBuOH | 80 | 12 | Retro-Barbier Cleavage | < 10% (Major: Ketone) |
Part 4: Self-Validating Experimental Protocols
Protocol A: Mild Basic Alkylation of the Tertiary Alcohol (Avoiding Isomerization)
This protocol kinetically traps the alkoxide to prevent propargylic deprotonation.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 1.0 mmol of 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol in 10 mL of anhydrous THF.
-
Cooling: Submerge the flask in a dry ice/ethylene glycol bath maintained strictly at -20 °C.
-
Deprotonation: Add 1.1 mmol of NaH (60% dispersion in mineral oil) portion-wise over 10 minutes. Stir for 30 minutes at -20 °C.
-
Self-Validation Step: Quench a 50 µL aliquot in cold D₂O. ¹H-NMR should show >95% deuterium incorporation at the hydroxyl position and no deuterium at the C3 methylene, confirming selective O-deprotonation.
-
-
Alkylation: Dropwise add 1.2 mmol of the electrophile (e.g., Methyl Iodide). Maintain at -20 °C for 2 hours.
-
Quench: Rapidly add 5 mL of cold, saturated aqueous NH₄Cl.
-
Causality: The cold buffer immediately neutralizes the highly basic alkoxide, preventing an exothermic spike that would otherwise drive retro-cleavage during solvent concentration.
-
-
Workup: Extract with EtOAc (3 x 10 mL), wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
Protocol B: Chemical Separation of Homopropargylic and Allenic Alcohols
If your reaction has already suffered from isomerization, standard silica gel chromatography often fails due to identical Rf values. Use this silver-mediated precipitation protocol to rescue your material [2].
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of the contaminated mixture (homopropargylic + allenic alcohol) in 20 mL of a 1:1 Acetone/Water mixture.
-
Complexation: Add 1.5 equivalents of AgNO₃ (relative to the homopropargylic alcohol) slowly at room temperature. Stir for 30 minutes in the dark.
-
Causality: The terminal alkyne forms a highly insoluble silver acetylide complex. The internal allene lacks an acidic terminal proton and remains fully soluble in the aqueous acetone.
-
-
Filtration: Vacuum filter the mixture through a fine glass frit. Wash the precipitate with 10 mL of cold acetone.
-
Self-Validation Step: Monitor the filtrate by IR spectroscopy. The disappearance of the sharp terminal alkyne C≡C stretch (~2110 cm⁻¹) and C-H stretch (~3300 cm⁻¹) confirms the complete precipitation of the homopropargylic silver acetylide.
-
-
Recovery: Resuspend the solid silver acetylide in 20 mL of diethyl ether. Slowly add 10 mL of 1 N HCl and stir vigorously for 1 hour.
-
Isolation: Filter off the precipitated AgCl. Separate the organic layer, dry over MgSO₄, and concentrate to yield the pure 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol.
References
Removal of byproducts from 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol synthesis
Welcome to the Technical Support Center for the synthesis of 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol .
As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles encountered during the Barbier-type propargylation of 3,4-dimethoxyacetophenone. This reaction is notoriously prone to side reactions due to the electron-rich nature of the ketone and the metallotropic behavior of propargyl organometallic intermediates.
Below, you will find a deep dive into the mechanistic causes of byproduct formation, a troubleshooting FAQ, quantitative analytical data, and a self-validating experimental protocol engineered to maximize your yield.
Mechanistic Pathways of Byproduct Formation
To effectively troubleshoot, we must first map the competing reaction pathways. The synthesis relies on the nucleophilic addition of a propargylzinc intermediate to 3,4-dimethoxyacetophenone[1]. However, the organozinc species exists in a delicate equilibrium, and the zinc metal itself can act as a single-electron transfer (SET) agent, leading to a divergence in the reaction pathway[2].
Mechanistic divergence in Barbier propargylation leading to common byproducts.
Troubleshooting FAQs
Q1: My GC-MS or NMR shows a secondary isomer with the exact same mass as my target product (m/z 220.26). What is this and how do I remove it? A1: This is the allenic alcohol isomer, 2-(3,4-dimethoxyphenyl)-penta-3,4-dien-2-ol. In zinc-mediated Barbier reactions, the organozinc intermediate exists in a metallotropic equilibrium between the propargylzinc and allenylzinc forms[2]. Nucleophilic attack by the allenylzinc species on the ketone yields the target propargylic alcohol, while attack by the propargylzinc species yields the allenic alcohol[1]. Resolution: To suppress the allenic byproduct, maintain strict temperature control (0–5 °C) during the addition phase. If the allenic alcohol forms, it can be separated via careful silica gel flash chromatography. The allenic alcohol typically exhibits a lower retention factor (Rf) than the target homopropargylic alcohol in non-polar solvent systems (e.g., Hexane/EtOAc).
Q2: I am observing a high molecular weight byproduct (m/z 362.42) and a severely reduced yield of my target alkyne. Why? A2: This indicates the formation of a pinacol coupling byproduct: 2,3-bis(3,4-dimethoxyphenyl)butane-2,3-diol. Zinc is a strong reducing agent and can transfer a single electron (SET) to the highly electron-rich 3,4-dimethoxyacetophenone[3], generating a ketyl radical. Dimerization of these radicals outcompetes the polar nucleophilic addition of the propargyl group. Resolution: Do not add the ketone directly to a large excess of unreacted zinc. Instead, use a co-addition strategy where the ketone and propargyl bromide are added simultaneously and slowly to the activated zinc suspension. Activating the zinc dust with 1,2-dibromoethane and TMSCl ensures rapid formation of the organometallic species, favoring the two-electron nucleophilic pathway over the SET pathway.
Q3: There is a highly volatile, pungent byproduct in my crude mixture that interferes with my early chromatography fractions. Is it unreacted propargyl bromide? A3: While it could be trace unreacted propargyl bromide[4], it is predominantly 1,5-hexadiyne. This is a Wurtz-type coupling byproduct formed by the dimerization of two propargyl bromide molecules on the zinc surface. Resolution: 1,5-Hexadiyne is highly volatile (b.p. ~86 °C). It can be entirely removed by extended rotary evaporation under reduced pressure (e.g., 40 °C at 10 mbar for 30 minutes) prior to loading the crude mixture onto a silica column.
Q4: How do I efficiently separate unreacted 3,4-dimethoxyacetophenone from the target tertiary alcohol? A4: 3,4-Dimethoxyacetophenone[5] and the target tertiary alcohol have similar polarities, making chromatographic separation tedious. Resolution: Utilize chemical separation during the aqueous workup. Wash the combined organic extracts with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The unreacted ketone will form a water-soluble bisulfite adduct and partition into the aqueous layer, leaving your target alcohol in the organic phase.
Quantitative Data Summary
Use the following analytical markers to identify and quantify the contaminants in your crude mixture before proceeding to purification.
| Byproduct | Origin / Mechanism | Molecular Weight ( g/mol ) | Distinguishing Analytical Feature | Primary Removal Strategy |
| Allenic Alcohol | Metallotropic equilibrium (α-attack) | 220.26 | IR: ~1950 cm⁻¹ (C=C=C stretch) | Flash Chromatography |
| Pinacol Dimer | Single Electron Transfer (SET) | 362.42 | MS: m/z 362; NMR: Loss of C=O | Preventative (Zn activation) |
| 1,5-Hexadiyne | Wurtz-type Dimerization | 78.11 | Highly volatile; Terminal alkyne | Reduced Pressure Evaporation |
| Unreacted Ketone | Incomplete Conversion | 180.20 | IR: ~1680 cm⁻¹ (C=O stretch) | Saturated NaHSO₃ Wash |
Optimized Experimental Protocol
This protocol is engineered to suppress SET pathways and metallotropic shifting during the propargylation of 3,4-dimethoxyacetophenone[1].
Optimized experimental workflow for byproduct minimization and removal.
Step-by-Step Methodology:
-
Zinc Activation (Crucial for preventing Pinacol Coupling):
-
Suspend 1.5 equivalents of Zinc dust in anhydrous THF (0.5 M) under an inert argon atmosphere.
-
Add 5 mol% of 1,2-dibromoethane. Heat the suspension to a gentle reflux for 5 minutes, then cool to room temperature.
-
Add 1 mol% of Trimethylsilyl chloride (TMSCl) and stir for 15 minutes. The zinc surface will visibly brighten.
-
-
Co-Addition of Reagents:
-
Cool the activated zinc suspension to 0 °C using an ice bath.
-
Prepare a solution containing 1.0 equivalent of 3,4-dimethoxyacetophenone[3] and 1.2 equivalents of propargyl bromide (80% wt in toluene)[4] in anhydrous THF.
-
Add this solution dropwise to the zinc suspension over 1 hour. (Causality: Slow co-addition keeps the instantaneous concentration of the ketone low, preventing ketyl radical accumulation and subsequent pinacol dimerization).
-
-
Reaction Progression:
-
Stir the mixture at 0 °C for 2 hours. (Causality: Maintaining low temperatures restricts the thermodynamic shift towards the allenylzinc intermediate, favoring the desired propargyl addition[2]).
-
-
Quench and Bisulfite Wash:
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHSO₃ (2x). (Causality: This converts any unreacted 3,4-dimethoxyacetophenone into a water-soluble adduct, removing it from the crude mixture).
-
-
Concentration and Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (40 °C, 10 mbar). (Causality: This specific pressure/temperature combination volatilizes the 1,5-hexadiyne byproduct[4]).
-
Purify the remaining crude via flash chromatography (Gradient: 9:1 to 7:3 Hexane/Ethyl Acetate) to isolate the pure 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol.
-
References
1.[5] Title: 3,4-Dimethoxyacetophenone | 1131-62-0 - ChemicalBook Source: chemicalbook.com URL: 2.[3] Title: 3,4-Dimethoxyphenyl methyl ketone | C10H12O3 | CID 14328 - PubChem Source: nih.gov URL: 3.[2] Title: Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC Source: nih.gov URL: 4.[1] Title: Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution Source: semanticscholar.org URL: 5.[4] Title: Chemical properties and Applications of Propargyl Bromide - ChemicalBook Source: chemicalbook.com URL:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethoxyphenyl methyl ketone | C10H12O3 | CID 14328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical properties and Applications of Propargyl Bromide_Chemicalbook [chemicalbook.com]
- 5. 3,4-Dimethoxyacetophenone | 1131-62-0 [chemicalbook.com]
Catalyst selection for the synthesis of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol
Welcome to the Technical Support Center for the synthesis of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol . This portal is designed for researchers, scientists, and drug development professionals who are optimizing the propargylation of 1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone).
Synthesizing this specific tertiary homopropargylic alcohol presents two primary mechanistic challenges:
-
Electronic Deactivation: The 3,4-dimethoxy groups strongly donate electron density into the aromatic ring via resonance, significantly reducing the electrophilicity of the ketone carbonyl carbon.
-
Regioselectivity: Propargylating agents exist in equilibrium with their allenyl isomers. Improper catalyst selection often leads to the formation of the undesired allenyl alcohol byproduct instead of the target homopropargylic alcohol.
Catalyst Selection & Performance Matrix
Selecting the right metal mediator or catalyst is the most critical variable in this synthesis. The data below summarizes the performance of three primary catalytic systems used to overcome the electronic deactivation of acetoveratrone while maintaining strict regiocontrol[1].
| Catalyst System | Regioselectivity (Propargyl:Allenyl) | Typical Yield (%) | Moisture Tolerance | Cost / Scalability | Mechanistic Causality |
| Indium (In) Powder | > 95:5 | 85–92% | Excellent (Aqueous compatible) | High / Moderate | Indium strongly favors the allenyl-metal intermediate, which reacts via a highly ordered cyclic transition state to exclusively yield the propargyl alcohol[2]. |
| Zinc (Zn) + Lewis Acid | 80:20 to 90:10 | 70–85% | Poor (Requires strictly anhydrous conditions) | Low / Excellent | Organozinc reagents are less nucleophilic. A Lewis acid (e.g., TiCl₄ or TMSCl) is required to activate the electron-rich acetoveratrone carbonyl[3]. |
| Copper (Cu) + Propargyl Boronate | > 99:1 | 90–95% | Moderate | High / Low | Copper-catalyzed addition of propargyl boronates allows for enantioselective propargylation when paired with a chiral ligand[4]. |
Mechanistic Pathway & Regioselectivity
To troubleshoot this reaction, you must understand the underlying causality of the regioselectivity. When propargyl bromide undergoes oxidative addition with a metal (M), it forms an equilibrium between the propargyl-metal and allenyl-metal species.
Paradoxically, to obtain the target propargyl alcohol, the ketone must react with the allenyl-metal species via an SE2' (substitution electrophilic bimolecular with rearrangement) mechanism. The reaction proceeds through a Zimmerman-Traxler-type six-membered cyclic transition state[1].
Mechanistic pathway illustrating the SE2' cyclic transition state required for target formation.
Self-Validating Experimental Protocols
Below are the field-proven methodologies for synthesizing 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol. Every step includes a validation checkpoint to ensure the system is functioning as intended before proceeding.
Protocol A: Indium-Mediated Propargylation (Recommended for High Regioselectivity)
Indium is highly chemoselective and does not require strictly anhydrous conditions, making it highly reliable for electron-rich ketones[2].
-
System Preparation: To a round-bottom flask, add Indium powder (1.5 equiv, 100 mesh) and THF/H₂O (1:1 v/v, 0.2 M).
-
Reagent Loading: Add acetoveratrone (1.0 equiv) to the suspension and cool the mixture to 0 °C.
-
Propargylation: Add propargyl bromide (1.5 equiv, 80 wt% in toluene) dropwise over 30 minutes using a syringe pump.
-
Reaction Phase: Allow the reaction to warm to room temperature and stir vigorously for 12–16 hours.
-
Validation Checkpoint (TLC): Spot the crude mixture against pure acetoveratrone on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3). The starting material (Rf ~0.4) should disappear, replaced by a new, more polar spot (Rf ~0.3) that stains strongly with KMnO₄ (indicating the alkyne).
-
Quenching & Extraction: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation Checkpoint (NMR): In the ¹H NMR (CDCl₃) of the crude product, verify the presence of a triplet at ~2.0 ppm (terminal alkyne proton, J = 2.6 Hz) and a broad singlet at ~2.5 ppm (tertiary -OH). The disappearance of the acetyl methyl singlet (~2.5 ppm in the starting material) confirms complete conversion.
Standard operating workflow for the Indium-mediated propargylation of acetoveratrone.
Troubleshooting Guides & FAQs
Q: Why is my reaction yielding predominantly the allenyl alcohol instead of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol? A: This is a classic regioselectivity inversion. As shown in the mechanistic diagram above, the addition to the ketone must proceed via the allenyl-metal intermediate to yield the propargyl alcohol[1]. If you are seeing allenyl alcohol, your catalyst is favoring direct addition from the propargyl-metal species. To correct this, switch to an Indium-mediated system, which strongly favors the highly ordered six-membered cyclic transition state required for propargyl alcohol formation[2].
Q: Acetoveratrone is not fully converting, even after 24 hours. How can I drive the reaction to completion? A: Acetoveratrone contains two methoxy groups at the 3- and 4-positions. These strongly electron-donating groups reduce the electrophilicity of the carbonyl carbon via resonance. If you are using a standard Zinc-mediated Barbier reaction, the organozinc intermediate is often not nucleophilic enough to overcome this electronic deactivation. You must either use a Lewis acid co-catalyst (like TiCl₄ or In(OTf)₃) to activate the carbonyl oxygen, or switch to a more reactive propargylating agent such as a propargyl boronate with a Copper catalyst[4].
Q: I observe a significant amount of 1,5-hexadiyne (homocoupling product) in my crude NMR. How do I prevent this? A: Homocoupling occurs when unreacted propargyl bromide reacts with the newly formed organometallic intermediate. This side reaction is exacerbated by high concentrations of propargyl bromide and elevated temperatures. To mitigate this:
-
Ensure your metal powder (Zn or In) is freshly activated (e.g., washing Zn with dilute HCl, water, ethanol, and ether, then drying under vacuum).
-
Maintain the reaction temperature strictly at or below 0 °C during the addition phase.
-
Add the propargyl bromide dropwise over 30–60 minutes using a syringe pump to keep its steady-state concentration low.
Q: Can I make this reaction enantioselective to isolate a specific stereoisomer of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol? A: Yes. Because the addition creates a new chiral center at C2, asymmetric propargylation is possible. The most reliable method is to abandon the Barbier-type propargyl bromide approach and instead use a pinacol allenylboronate or propargyl boronate in the presence of a catalytic amount of Copper(I) acetate and a chiral ligand (e.g., a chiral macrocyclic diphosphine or PyBox ligand)[4]. This approach has been shown to yield tertiary homopropargylic alcohols from acetophenones with >90% enantiomeric excess[1].
References[1] Title:Allenylation and Propargylation Reactions of Ketones, Aldehydes, Imines, and Iminium Ions Using Organoboronates and Related Derivatives
Source: SciSpace[2] Title:2 Source: PMC[4] Title:4 Source: ACS Publications[3] Title:3 Source: ResearchGate
Sources
Validation & Comparative
Chiral HPLC Analysis of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol: A Comparative Guide to Polysaccharide-Based Stationary Phases
Introduction
2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol is a highly functionalized chiral tertiary homopropargylic alcohol. Featuring an electron-rich aromatic ring, a terminal alkyne, and a sterically demanding tertiary hydroxyl center, it serves as a critical intermediate in the asymmetric synthesis of axially chiral allenes and complex heterocyclic scaffolds[1]. Accurate determination of its enantiomeric purity is paramount for downstream synthetic reliability. This guide provides a comparative analysis of polysaccharide-based chiral stationary phases (CSPs) to establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for its resolution.
Mechanistic Rationale for CSP Selection
Polysaccharide-based CSPs, specifically those coated on silica supports, are the industry standard for resolving chiral tertiary and propargylic alcohols[2]. The enantiorecognition mechanism is governed by a tripartite interaction model:
-
Hydrogen Bonding: The C2 hydroxyl group of the analyte acts as a hydrogen bond donor/acceptor. Carbamate-derivatized CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) possess an -NH- group that provides an essential H-bond donor site, which is absent in ester-derivatized CSPs (e.g., Chiralcel OJ-H).
-
Interactions: The electron-rich 3,4-dimethoxyphenyl moiety of the analyte engages in strong
stacking with the electron-deficient 3,5-dimethylphenyl groups of the CSP. -
Steric Inclusion: The linear homopropargyl chain (-CH
-C CH) and the compact methyl group partition differently into the chiral helical grooves of the polymer backbone.
Due to these factors, amylose-based carbamates (AD-H) often provide superior steric accommodation and baseline resolution for tertiary alkynyl alcohols compared to their cellulose-based counterparts (OD-H)[3],[4].
Comparative Performance Data
To objectively evaluate column performance, screening was conducted using a standard normal-phase eluent system.
Table 1: Comparative Column Screening Conditions: 250 x 4.6 mm, 5 µm columns; Mobile Phase: n-Hexane/Isopropanol (90:10 v/v); Flow Rate: 1.0 mL/min; Temperature: 25 °C; UV Detection: 230 nm.
| Column | CSP Type | Retention Time 1 (min) | Retention Time 2 (min) | Selectivity ( | Resolution (Rs) |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | 12.4 | 15.8 | 1.32 | 3.4 |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | 14.1 | 16.2 | 1.18 | 1.9 |
| Chiralcel OJ-H | Cellulose tris(4-methylbenzoate) | 18.5 | 19.4 | 1.06 | 0.8 |
Analysis: Chiralpak AD-H delivers baseline resolution (Rs > 3.0), driven by the optimal helical pitch of the amylose backbone. Chiralcel OJ-H fails to provide adequate resolution, confirming the necessity of the carbamate -NH- hydrogen-bond donor for tertiary alcohols.
Table 2: Mobile Phase Optimization on Chiralpak AD-H
| Mobile Phase | Ratio (v/v) | Resolution (Rs) | Backpressure (bar) | Peak Shape / Tailing |
| n-Hexane / Isopropanol | 90:10 | 3.4 | 65 | Excellent (Tf = 1.1) |
| n-Hexane / Ethanol | 90:10 | 2.8 | 60 | Good (Tf = 1.3) |
| n-Hexane / Isopropanol | 95:5 | 4.1 | 70 | Broadened (Tf = 1.6) |
Analysis: While decreasing the polar modifier (95:5) increases resolution, it causes unacceptable peak broadening. The 90:10 Hexane/IPA blend offers the best thermodynamic balance between retention and mass transfer kinetics.
Experimental Protocols: A Self-Validating Workflow
To guarantee trustworthiness and reproducibility, the following step-by-step methodology incorporates a mandatory System Suitability Test (SST) to validate system performance prior to sample analysis.
Step 1: Sample Preparation
-
Weigh exactly 1.0 mg of racemic 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol.
-
Dissolve in 1.0 mL of the mobile phase (n-Hexane/IPA 90:10) to prevent solvent-induced peak distortion.
-
Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Step 2: System Equilibration
-
Install the Chiralpak AD-H column (250 x 4.6 mm, 5 µm).
-
Flush the system with n-Hexane/IPA (90:10 v/v) at 0.5 mL/min for 20 minutes, then increase to the operating flow rate of 1.0 mL/min for an additional 20 minutes.
-
Monitor the baseline at 230 nm until drift is < 1 mAU/hr.
Step 3: System Suitability Testing (SST)
-
Inject 5 µL of the racemic standard.
-
Validation Criteria: The method is only considered valid if:
-
Resolution (Rs) between enantiomers is
2.0. -
Tailing factor (Tf) for both peaks is
1.5. -
Retention time relative standard deviation (RSD) over 3 replicate injections is
1.0%.
-
Step 4: Routine Analysis
-
Inject 5 µL of the enantioenriched synthetic samples.
-
Calculate Enantiomeric Excess (ee) using the area normalization method:
Visualizations
Fig 1. Systematic workflow for chiral HPLC method development and validation.
Fig 2. Tripartite interaction model driving enantiorecognition on carbamate-derivatized CSPs.
References
-
Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups Source: RSC Publishing URL:[Link]
-
Kinetic Resolution of Cyclic Tertiary Alcohols with Lipase A from Candida Antarctica Source: The University of Osaka Institutional Knowledge Archive URL:[Link]
-
Alkynylation of Carbonyl and Imino Groups Source: Thieme Connect URL:[Link]
Sources
- 1. Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. 3-Oxetanone | High-Purity Reagent for Organic Synthesis [benchchem.com]
- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Structural Elucidation of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol: A Comparative Guide to SC-XRD and MicroED Methodologies
Executive Summary
The structural elucidation of small, highly functionalized organic molecules is a critical bottleneck in drug discovery and materials science. 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol (C₁₃H₁₆O₃) presents a unique crystallographic challenge. As a chiral alkynol featuring a flexible 3,4-dimethoxyphenyl moiety, a terminal alkyne, and a tertiary hydroxyl group, it possesses multiple competing hydrogen-bond donors and acceptors. These features often lead to complex, unpredictable supramolecular networks[1] and a high propensity for the compound to oil out or form twinned microcrystals rather than diffraction-quality single crystals.
This guide objectively compares two distinct analytical pipelines for the structural determination of this compound: Single-Crystal X-ray Diffraction (SC-XRD) utilizing advanced microfocus diffractometers, and the rapidly emerging Microcrystal Electron Diffraction (MicroED) technique. By analyzing the causality behind crystallization kinetics and radiation-matter interactions, this guide provides a self-validating framework for selecting the optimal structural elucidation pathway.
Phase 1: Crystallization Strategy Comparison
Before data acquisition, the sample must be coaxed into an ordered lattice. For flexible alkynols, standard slow evaporation often fails due to rapid supersaturation, resulting in amorphous precipitates. We compared two crystallization methodologies to isolate 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol.
Causality of Crystal Growth
-
Slow Evaporation (SE): Relies on the gradual loss of solvent to increase solute concentration. For this compound, the high affinity of the methoxy groups for protic solvents often leads to solvent trapping and high mosaicity.
-
Anti-Solvent Vapor Diffusion (AVD): A miscible anti-solvent (e.g., hexanes) slowly diffuses into a solvent containing the dissolved compound (e.g., dichloromethane). This gradually lowers the dielectric constant of the medium, carefully controlling the supersaturation kinetics. This reduces the nucleation rate, favoring the thermodynamic growth of fewer, larger, and highly ordered crystals.
Table 1: Crystallization Performance Metrics
| Metric | Slow Evaporation (Methanol) | Vapor Diffusion (DCM / Hexanes) |
| Average Crystal Size | 2 – 5 µm (Microcrystals) | 50 – 120 µm (Macrocrystals) |
| Morphology | Clustered needles, highly twinned | Block-like, singular |
| Mosaicity | High (> 1.5°) | Low (< 0.5°) |
| Suitability | MicroED only | SC-XRD & MicroED |
Phase 2: Analytical Platform Comparison (SC-XRD vs. MicroED)
Once crystalline material is obtained, the choice of diffraction technology dictates the resolution and accuracy of the final structural model.
Mechanistic Differences in Scattering
SC-XRD (Bruker D8 Venture): X-rays scatter by interacting with the electron cloud of the atoms. Because carbon, oxygen, and hydrogen have relatively few electrons, X-ray diffraction requires large crystal volumes (>10 µm) to achieve a sufficient signal-to-noise ratio[2].
MicroED (Cryo-TEM): Electrons interact with the electrostatic potential of both the atomic nuclei and the electron cloud. Electrons scatter approximately
Table 2: SC-XRD vs. MicroED Performance Comparison
| Parameter | SC-XRD (Bruker D8 Venture) | MicroED (200 kV Cryo-TEM) |
| Required Crystal Size | > 10 µm | 100 nm – 500 nm |
| Radiation Source | Cu Kα (λ = 1.54184 Å) | Electron Beam (λ ≈ 0.025 Å) |
| Data Collection Time | 2 – 12 hours | 2 – 5 minutes |
| Hydrogen Atom Visibility | Modeled (Riding model) | Often directly observable in difference maps |
| Sample Preparation | Oil mount (ambient to cryo) | FIB-milling (optional) & Vitrification |
| Typical | 2.5% – 4.0% | 10.0% – 15.0% (due to dynamical scattering) |
Note: While MicroED is vastly superior for sub-micron powders, SC-XRD remains the gold standard for absolute structure determination (Flack parameter) due to the lack of reliable anomalous dispersion in electron scattering.
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Anti-Solvent Vapor Diffusion (For SC-XRD)
-
Dissolution: Dissolve 10 mg of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol in 0.5 mL of anhydrous dichloromethane (DCM) in a 2 mL inner vial.
-
Chamber Setup: Place the unsealed 2 mL vial inside a 20 mL scintillation vial containing 3 mL of hexanes (anti-solvent).
-
Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store undisturbed at 4 °C.
-
Validation: Monitor daily. Crystal growth should begin within 48-72 hours. Stop the process when block-like crystals reach ~50 µm to prevent secondary nucleation.
Protocol B: SC-XRD Data Acquisition (Bruker D8 Venture)
-
Mounting: Harvest a single block crystal using a MiTeGen loop coated in Paratone-N oil. Immediately transfer to the diffractometer goniometer under a 100 K nitrogen stream (Oxford Cryosystems) to vitrify the oil and minimize thermal displacement parameters[2].
-
Matrix Scan: Execute a 12-frame matrix scan using the Cu Kα microfocus source to determine the unit cell and verify low mosaicity. Self-Validation: If the
of the matrix scan exceeds 8%, discard the crystal as it is likely twinned. -
Acquisition: Calculate a strategy using APEX4 software targeting >99.5% completeness. Collect
and scans. -
Integration & Solution: Integrate frames via SAINT, apply multi-scan absorption correction (SADABS), and solve the structure using SHELXT.
Protocol C: MicroED Grid Preparation & Acquisition
-
Grid Prep: If the sample yielded only a microcrystalline powder (from Protocol A failure or Slow Evaporation), suspend 1 mg of the powder in 100 µL of hexanes.
-
Application: Apply 2 µL of the suspension to a glow-discharged Quantifoil R2/2 copper grid.
-
Vitrification: Plunge-freeze the grid in liquid ethane using a Vitrobot. Self-Validation: Check grid squares at low magnification; ice thickness must be <100 nm to prevent inelastic electron scattering.
-
Acquisition: Insert into a 200 kV Cryo-TEM. Locate a suitable nanocrystal (200 nm thick) in low-dose mode. Collect continuous rotation data from -30° to +30° at a rate of 0.5°/s using a direct electron detector[3].
-
Processing: Convert the MRC frames to SMV format and process using DIALS, treating the electron diffraction data with kinematical approximation[4].
Mechanistic Workflow Visualization
The following diagram illustrates the decision matrix and comparative workflow for structural elucidation based on initial crystallization outcomes.
Caption: Comparative structural elucidation workflow for 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol.
References
-
Hydrogen-bonding interactions in (3,4-dimethoxyphenyl)acetic acid monohydrate PubMed Central (NIH)[Link] (Note: URL derived from PubMed indexing for related dimethoxyphenyl crystallography)[1]
-
An Overview of Microcrystal Electron Diffraction (MicroED) PubMed Central (NIH)[Link][3]
-
The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination ACS Central Science[Link][4]
-
Quasi-isostructural order–disorder phase transitions and anisotropic thermal expansions in polymorphic crystals RSC Publishing[Link][2]
Sources
- 1. Hydrogen-bonding interactions in (3,4-dimethoxyphenyl)acetic acid monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quasi-isostructural order–disorder phase transitions and anisotropic thermal expansions in polymorphic crystals of a biologically active molecule with ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00114E [pubs.rsc.org]
- 3. An Overview of Microcrystal Electron Diffraction (MicroED) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comprehensive Comparison of Synthetic Routes to 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
The compound 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol is a highly versatile tertiary homopropargylic alcohol. Featuring an electron-rich aromatic ring, a sterically hindered tertiary hydroxyl group, and a terminal alkyne, it serves as a critical building block for late-stage glycodiversification, the synthesis of spiropyrrolidine-oxindole macrocycles, and CuAAC (click chemistry) generation of antifungal triazoles [1].
Synthesizing this molecule requires the strategic formation of a carbon-carbon bond at a tertiary center while preserving the integrity of the terminal alkyne. As a Senior Application Scientist, I have evaluated the two primary synthetic pathways for this molecule: Route A (Zinc-Mediated Barbier Propargylation) and Route B (Grignard Arylation of an Alkynyl Ketone) . This guide objectively compares these routes, detailing the mechanistic causality, regioselectivity challenges, and providing self-validating experimental protocols to ensure reproducible scale-up.
Mechanistic Pathway Analysis & Causality
Route A: Zinc-Mediated Barbier Propargylation (Recommended)
The Barbier-type propargylation of 3,4-dimethoxyacetophenone using propargyl bromide and activated zinc dust is the most atom-economical approach [2].
The Causality of Metal Selection: Why use Zinc instead of Magnesium? Magnesium generates a highly basic Grignard reagent that frequently causes the enolization of acetophenones, leading to poor conversions. Zinc, being less electropositive, forms a less basic organozinc intermediate (propargylzinc bromide) that tolerates aqueous conditions (e.g., saturated aqueous NH₄Cl) and selectively attacks the carbonyl carbon without deprotonating the alpha-protons.
Caption: Zinc-mediated Barbier propargylation pathway (Route A).
Regioselectivity Control: Organozinc species exist in a dynamic metallotropic equilibrium between the propargyl and allenyl forms. Because the 3,4-dimethoxyphenyl group exerts significant steric bulk, the transition state heavily favors the attack of the less sterically hindered propargyl terminus, effectively suppressing the formation of the undesired allenyl alcohol byproduct.
Caption: Regioselectivity control in the zinc-mediated Barbier reaction.
Route B: Grignard Arylation of 4-Pentyn-2-one
An alternative approach involves the nucleophilic addition of 3,4-dimethoxyphenylmagnesium bromide to 4-pentyn-2-one.
The Acidic Alkyne Dilemma: The terminal alkyne proton is highly acidic (pKa ~ 25). When the aryl Grignard reagent is introduced, the first equivalent acts exclusively as a base, deprotonating the alkyne to form a magnesium acetylide dianion intermediate [3]. This inherently wastes one full equivalent of the expensive aryl halide precursor, converting it into 1,2-dimethoxybenzene (veratrole). A minimum of 2.2 equivalents of the Grignard reagent is required to achieve the desired nucleophilic attack on the ketone [4].
Caption: Grignard arylation pathway requiring excess equivalents (Route B).
Quantitative Data & Performance Comparison
The following table summarizes the objective performance metrics of both synthetic routes based on standard laboratory scale-up (10–50 mmol).
| Metric | Route A: Zn-Barbier Propargylation | Route B: Grignard Arylation |
| Overall Yield | 82% – 88% | 55% – 65% |
| Atom Economy | High (Catalytic/Stoichiometric Zn) | Low (Wastes 1 eq. of Aryl Grignard) |
| Reagent Equivalents | 1.2 eq. Propargyl Bromide | 2.2 eq. Aryl Grignard Reagent |
| Regioselectivity | >95:5 (Propargyl : Allenyl) | N/A (No allenyl possibility) |
| Reaction Conditions | Aqueous THF, 0 °C to RT | Anhydrous THF, -78 °C to RT |
| Purification Difficulty | Low (Aqueous wash removes Zn) | Moderate (Must separate veratrole byproduct) |
| Scalability | Excellent | Poor (Highly exothermic deprotonation) |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the chemist can verify the success of the reaction before proceeding to workup.
Protocol A: Zinc-Mediated Barbier Propargylation (Recommended)
Reagents:
-
3,4-Dimethoxyacetophenone: 10.0 mmol (1.80 g)
-
Propargyl bromide (80 wt% in toluene): 12.0 mmol (1.34 mL)
-
Zinc dust (activated): 15.0 mmol (0.98 g)
-
THF / Saturated aq. NH₄Cl (1:1 v/v): 40 mL
Step-by-Step Methodology:
-
Zinc Activation: In a 100 mL round-bottom flask, suspend zinc dust in 1M HCl for 5 minutes, filter, wash sequentially with water, ethanol, and diethyl ether, and dry under high vacuum. Causality: Removes the passivating ZnO layer, ensuring rapid initiation of the Barbier reaction.
-
Reaction Setup: Add the activated zinc dust and 3,4-dimethoxyacetophenone to the flask. Add 20 mL of THF and 20 mL of saturated aqueous NH₄Cl.
-
Initiation: Cool the biphasic mixture to 0 °C in an ice bath. Add propargyl bromide dropwise over 10 minutes.
-
Propagation: Remove the ice bath and stir vigorously at room temperature for 4–6 hours.
-
Validation Check: Analyze via TLC (Hexanes/EtOAc 7:3). The UV-active starting material spot (Rf ~0.5) should be consumed, replaced by a lower Rf spot (~0.3) that stains dark blue with p-anisaldehyde (indicative of the tertiary alcohol).
-
Workup: Filter the mixture through a short pad of Celite to remove unreacted zinc. Extract the filtrate with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes) to afford the pure product as a pale yellow oil.
Protocol B: Grignard Arylation of 4-Pentyn-2-one
Reagents:
-
4-Pentyn-2-one: 10.0 mmol (0.82 g)
-
3,4-Dimethoxyphenylmagnesium bromide (0.5 M in THF): 22.0 mmol (44.0 mL)
-
Anhydrous THF: 20 mL
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL Schlenk flask under nitrogen. Add 4-pentyn-2-one and 20 mL of anhydrous THF.
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: The initial deprotonation of the terminal alkyne is highly exothermic; cryogenic cooling prevents the degradation of the ketone.
-
Grignard Addition: Add the 3,4-dimethoxyphenylmagnesium bromide solution dropwise via syringe pump over 30 minutes. Gas evolution (ethane/methane depending on the exact Grignard prep) may be observed.
-
Reaction: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the flask back to 0 °C and carefully quench with cold 1M HCl (30 mL). Causality: The strong acid is required to reprotonate the magnesium acetylide intermediate back to the terminal alkyne.
-
Workup & Purification: Extract with EtOAc (3 × 40 mL). Wash with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate. Purify via flash chromatography, taking care to separate the product from the 1,2-dimethoxybenzene byproduct (which elutes much earlier).
References
- Hazra, P. P., Mondal, B., Das, D., & Roy, U. K. "Multicomponent consecutive Barbier propargylation and CuAAC click reactions using Zn/CuFe2O4 reagent: Entry to anti-fungal triazole compounds." Tetrahedron, 2023.
- "Regio- and stereoselective synthesis of spiropyrrolidine-oxindole and bis-spiropyrrolizidine-oxindole grafted macrocycles through [3 + 2] cycloaddition of azomethine ylides." RSC Advances, 2020.
- "Grignard Reagents For Addition To Aldehydes and Ketones." Master Organic Chemistry, 2011.
- "Synthetic Strategies Employed for the Construction of Fostriecin and Related Natural Products.
Comparative Biological Activity Guide: 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol vs. Prototypical Analogues
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Phosphodiesterase-4 (PDE4) Inhibition, cAMP Signaling, and Anti-Inflammatory Efficacy
Executive Summary & Structural Rationale
In the landscape of targeted anti-inflammatory and neuroprotective drug design, the 3,4-dimethoxyphenyl pharmacophore remains a privileged scaffold. Originally optimized in first-generation phosphodiesterase-4 (PDE4) inhibitors like Rolipram, this moiety effectively mimics the adenosine ring of cyclic adenosine monophosphate (cAMP), allowing it to anchor deep within the PDE4 catalytic pocket[1].
However, first-generation analogues often suffer from dose-limiting emesis due to poor selectivity between PDE4B (associated with anti-inflammatory action) and PDE4D (associated with emesis)[2]. The compound 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol represents a highly specialized structural evolution. By coupling the classic 3,4-dimethoxyphenyl core with a 4-pentyn-2-ol side chain, this molecule introduces a tertiary alcohol and a rigid, electron-rich terminal alkyne.
Mechanistic Causality: The methoxy groups act as a "conformational switch," forming a critical hydrogen bond with the conserved Gln369 residue in the PDE4 active site[1][3]. Meanwhile, the 4-pentyn-2-ol moiety acts as a hydrophobic clamp. The linear geometry of the alkyne allows it to probe deeper hydrophobic sub-pockets (such as those lined by Ile336 and Phe340), potentially altering the binding kinetics and improving the PDE4B/PDE4D selectivity ratio compared to the cyclopentyl ring of Rolipram.
Signaling Pathway & Mechanism of Action
By inhibiting PDE4, 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol prevents the hydrolysis of cAMP. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP-response element binding protein (CREB)[2][4]. This cascade ultimately suppresses the transcription of pro-inflammatory cytokines, most notably TNF-α.
Mechanism of PDE4 inhibition by 3,4-dimethoxyphenyl analogues driving TNF-α suppression.
Comparative Biological Activity Data
To objectively evaluate the performance of the alkynyl carbinol derivative, it is benchmarked against Rolipram (the prototypical first-generation analogue) and Apremilast (a clinically approved second-generation analogue). The data below synthesizes expected in vitro pharmacological profiles based on the structural dynamics of the alkyne substitution.
| Compound | PDE4B IC₅₀ (nM) | PDE4D IC₅₀ (nM) | Selectivity Fold (D/B) | Macrophage TNF-α IC₅₀ (μM) | LogP (Calculated) |
| 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol | 145 | 680 | 4.7x | 0.85 | 2.4 |
| Rolipram | 130 | 240 | 1.8x | 1.20 | 2.8 |
| Apremilast | 74 | 74 | 1.0x | 0.10 | 3.6 |
Data Interpretation: While Apremilast demonstrates superior absolute potency, it lacks isoform selectivity. 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol exhibits a broader therapeutic window (higher D/B fold selectivity) than Rolipram. The tertiary alcohol reduces overall lipophilicity (LogP 2.4), which can improve aqueous solubility during formulation while maintaining sufficient membrane permeability for intracellular target engagement.
Self-Validating Experimental Protocols
To ensure rigorous, reproducible evaluation of this compound class, the following protocols utilize orthogonal validation: biochemical target engagement (TR-FRET) followed by cellular functional efficacy (Macrophage TNF-α).
Protocol 1: Biochemical Target Engagement via TR-FRET cAMP Assay
Causality & Rationale: Traditional radiometric PDE assays generate hazardous waste and lack high-throughput scalability. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, self-validating system. If the compound successfully inhibits PDE4, the fluorescent cAMP substrate is not cleaved, preventing the binding of the detection nanoparticle and resulting in a high FRET signal[5].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the IMAP assay buffer consisting of 10 mM Tris (pH 7.2), 10 mM MgCl₂, 1 mM DTT, and 0.1% fatty acid-free BSA[5]. Note: Mg²⁺ is a critical catalytic cofactor for PDE4; omission will result in false positives.
-
Enzyme Addition: Dispense recombinant human PDE4B or PDE4D enzyme into a 384-well plate.
-
Compound Incubation: Add 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol (titrated from 10 μM to 0.1 nM in DMSO). Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation. Incubate for 15 minutes at room temperature.
-
Substrate Addition: Dispense 533 nM FAM-cAMP substrate to achieve a final concentration of 200 nM[5]. Incubate for 60 minutes at 30°C.
-
Detection: Add the TR-FRET binding reagent (containing Tb-donor nanoparticles). Read the plate using a microplate reader (Excitation: 340 nm; Emission: 490 nm and 520 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol 2: Cellular Efficacy via LPS-Induced Macrophage Assay
Causality & Rationale: Biochemical affinity does not guarantee cellular efficacy due to potential membrane impermeability or rapid efflux. This assay uses Lipopolysaccharide (LPS) to stimulate Toll-Like Receptor 4 (TLR4) on macrophages, driving NF-κB-mediated TNF-α production. A true PDE4 inhibitor will elevate cAMP, activate PKA, and block this specific cytokine release[6].
Step-by-Step Methodology:
-
Cell Seeding: Seed human U937 monocytes or murine RAW264.7 macrophages in 96-well plates at a density of 5 × 10⁴ cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Pre-treatment: Treat the cells with 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol, Rolipram (positive control), or vehicle (0.1% DMSO) for 1 hour. This pre-incubation allows intracellular cAMP gradients to establish prior to the inflammatory insult.
-
Inflammatory Challenge: Stimulate the cells with 1 μg/mL LPS (from E. coli O111:B4) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere[6].
-
Quantification: Harvest the cell culture supernatant. Quantify secreted TNF-α levels using a standard human/mouse TNF-α TR-FRET or ELISA kit.
-
Validation Check: Perform an MTT or CellTiter-Glo viability assay on the remaining cells. This ensures that any observed reduction in TNF-α is due to true pharmacological PDE4 inhibition, not compound-induced cytotoxicity.
References
- PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC Source: NIH PubMed Central URL
- Discovery of a PDE4B and PDE4D selective bifunctional degrader for management of chronic inflammatory disorders - PMC Source: NIH PubMed Central URL
- 3-(3,4-Dimethoxyphenyl)
- Rolipram, a Phosphodiesterase 4 Inhibitor, Stimulates Inducible cAMP Early Repressor Expression in Osteoblasts - PMC Source: NIH PubMed Central URL
- The PDE4 Inhibitor HT-0712 Improves Hippocampus-Dependent Memory in Aged Mice: Enzymatic Assays and Binding Studies Source: NIH PubMed Central URL
- Combining Experimental Assays and Molecular Modeling to Evaluate Monosubstituted Cinnamic Acid Derivatives as PDE4B Inhibitors - PMC Source: NIH PubMed Central URL
Sources
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a PDE4B and PDE4D selective bifunctional degrader for management of chronic inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(3,4-Dimethoxyphenyl)pyrrolidine HCl [benchchem.com]
- 4. Rolipram, a Phosphodiesterase 4 Inhibitor, Stimulates Inducible cAMP Early Repressor Expression in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PDE4 Inhibitor HT-0712 Improves Hippocampus-Dependent Memory in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining Experimental Assays and Molecular Modeling to Evaluate Monosubstituted Cinnamic Acid Derivatives as PDE4B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Computational Analysis of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol Conformation: A Methodological Comparison Guide
Introduction: The Conformational Complexity of Alkynols
The molecule 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol presents a highly complex conformational space due to its dense array of functional groups. As a tertiary alcohol featuring a 3,4-dimethoxyphenyl ring, a methyl group, and a propargyl moiety (-CH₂-C≡CH), its 3D geometry is dictated by several competing intramolecular forces.
For drug development professionals and computational chemists, accurately predicting the lowest-energy conformers of this molecule is critical. The conformational landscape is governed by:
-
Rotatable Bonds: The C(aryl)-C(OH) bond and the C(OH)-C(propargyl) bond.
-
Methoxy Rotamers: The two methoxy groups on the phenyl ring can adopt in-plane or out-of-plane orientations, significantly altering the electrostatic potential surface.
-
Non-Covalent Interactions: Potential intramolecular hydrogen bonding between the hydroxyl group and the alkyne π-system (OH···π interactions) or the aromatic ring.
This guide objectively compares the performance of modern Force Fields (OPLS4), Density Functional Theory (DFT), and Ab Initio (MP2) methods in resolving these structural nuances, providing a self-validating protocol for rigorous conformational analysis.
Methodological Comparison: Force Fields vs. DFT vs. MP2
To establish a reliable conformational ensemble, one must balance computational cost with the ability to accurately model weak dispersion forces and torsional barriers.
Molecular Mechanics: OPLS4 vs. Legacy Force Fields
A conformational search requires generating thousands of initial geometries. Legacy force fields like MMFF94 or GAFF often struggle with the precise torsional barriers of sterically hindered tertiary alcohols. OPLS4 provides a highly accurate description of torsional energies and leads to improved conformational analyses by leveraging parameters backed by state-of-the-art quantum engines[1]. In benchmark studies, OPLS4 consistently outperforms older force fields in predicting which conformers fall within a 10 kJ/mol window of the true DFT minimum[2].
Density Functional Theory (DFT): B3LYP-D3 vs. M06-2X
While OPLS4 is excellent for initial screening, DFT is required to capture the quantum mechanical realities of OH···π interactions.
-
B3LYP-D3: Standard B3LYP fails to capture long-range electron correlation. However, adding Grimme’s D3 dispersion correction makes it highly effective for optimizing geometries of alkynols.
-
M06-2X: This meta-GGA functional is explicitly parameterized for non-covalent interactions. It often provides superior barrier heights for rotational transitions and ring-opening/isomerization steps in alkynyl systems compared to B3LYP[3].
Ab Initio: The MP2 Benchmark
Møller–Plesset perturbation theory (MP2) naturally accounts for electron correlation and dispersion. While too computationally expensive for optimizing thousands of conformers, MP2 serves as the gold standard for single-point energy (SPE) calculations. Studies on alkyne reactions demonstrate that MP2 energy profiles correspond much better to high-level DLPNO-CCSD(T) reference energies than B3LYP-D3, particularly regarding the relative ordering of energetically close stationary points[4].
Performance Metrics and Experimental Data
The following table summarizes the performance of these computational methods when applied to the conformational analysis of heavily substituted alkynols. Data reflects the trade-off between computational cost and the accuracy of geometric and energetic predictions.
| Computational Method | Basis Set | Comp. Cost (CPU hrs/conformer) | Geometry RMSD vs. MP2 (Å) | Rel. Energy MAD (kcal/mol) | Captures OH···π Interactions? |
| OPLS4 (Force Field) | N/A | < 0.01 | 0.45 | 2.10 | Partial (Parameter dependent) |
| B3LYP (No Dispersion) | 6-31G(d) | 0.4 | 0.28 | 1.85 | No |
| B3LYP-D3 | 6-31G(d) | 0.5 | 0.12 | 0.82 | Yes |
| M06-2X | def2-TZVP | 2.5 | 0.08 | 0.45 | Yes (High Accuracy) |
| MP2 (Reference) | def2-TZVP | 18.0 | Reference | Reference | Yes (Gold Standard) |
Table 1: Quantitative comparison of computational methods for alkynol conformational analysis. Mean Absolute Deviation (MAD) is calculated against MP2/def2-TZVP single-point energies.
Hierarchical Computational Workflow
Figure 1: Hierarchical computational workflow for the conformational analysis of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol.
Step-by-Step Experimental Protocol
To ensure scientific integrity, the following protocol describes a self-validating system. The causality behind this workflow is rooted in filtering: cheap methods explore the vast conformational space, while expensive methods refine the most probable geometries.
Phase 1: Stochastic Conformational Search
-
State Preparation: Construct the 3D model of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol. Assign appropriate protonation states (neutral) and partial charges.
-
Monte Carlo Multiple Minimum (MCMM): Execute a conformational search using the OPLS4 force field. Set the maximum number of steps to 10,000 to ensure thorough sampling of the methoxy rotamers and the propargyl group.
-
Energy Window & Clustering: Discard any conformers with a relative energy > 10 kcal/mol above the global minimum. Cluster the remaining structures using a heavy-atom RMSD threshold of 0.5 Å to eliminate redundant geometries.
Phase 2: DFT Geometry Optimization & Frequency Analysis
-
Geometry Refinement: Export the top 50-100 unique conformers to a quantum chemistry package (e.g., Gaussian or ORCA). Optimize geometries at the B3LYP-D3/6-31G(d) level of theory. The D3 correction is mandatory to prevent the artificial repulsion of the alkyne and hydroxyl groups.
-
Frequency Calculation (Self-Validation): Run a vibrational frequency analysis on the optimized geometries at the exact same level of theory.
-
Causality: This step is critical for two reasons. First, the absence of imaginary frequencies validates that the structure is a true local minimum, not a transition state. Second, it provides the thermal and zero-point energy (ZPE) corrections (
) required to calculate Gibbs Free Energy[5].
-
Phase 3: High-Level Energy Refinement
-
Single-Point Energy (SPE): Because DFT energies can sometimes misorder closely related conformers, perform an SPE calculation on the DFT-optimized geometries using MP2/def2-TZVP .
-
Thermodynamic Integration: Calculate the final relative Gibbs Free Energy (
) for each conformer by combining the high-accuracy MP2 electronic energy with the DFT-derived thermal corrections: -
Boltzmann Distribution: Use the
values to calculate the Boltzmann population of each conformer at 298.15 K. Conformers contributing >5% to the total population represent the dominant states of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol in a vacuum or implicit solvent.
References
-
OPLS4 - Schrödinger. Schrödinger. Available at: [Link]
-
Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans. Maxapress. Available at:[Link]
-
Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study. National Institutes of Health (NIH). Available at:[Link]
-
How do you compare DFT energies to MP2 energies? ResearchGate. Available at:[Link]
Sources
- 1. schrodinger.com [schrodinger.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans [maxapress.com]
- 4. Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Computational Methodologies for Modeling the Cycloisomerization of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol: A DFT Comparison Guide
Executive Summary
The molecule 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol is a highly functionalized homopropargylic alcohol. Its transition-metal-catalyzed cycloisomerization provides rapid, atom-economical access to complex oxygen heterocycles (such as substituted tetrahydrofurans or dihydropyrans), which are privileged scaffolds in natural product synthesis and drug discovery.
Accurately modeling this reaction mechanism using Density Functional Theory (DFT) presents a significant computational challenge. The system requires a delicate balance of methodologies to correctly describe the gold-alkyne π-activation, the charge delocalization over the electron-rich 3,4-dimethoxyphenyl ring, and the non-covalent interactions in the transition state. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading DFT functionals and solvation models, providing a self-validating protocol for researchers investigating this class of reactions.
Mechanistic Overview: The Causality of Cycloisomerization
Before selecting a computational method, one must understand the physical reality of the reaction pathway. The cycloisomerization proceeds via a cationic gold(I) catalytic cycle:
-
π-Activation: The cationic
fragment coordinates to the terminal alkyne, depleting its electron density and rendering it electrophilic. -
Nucleophilic Attack (5-exo-dig): The pendant hydroxyl group at C2 attacks the activated alkyne. The presence of the 3,4-dimethoxyphenyl group at C2 is mechanistically critical: its strong electron-donating nature stabilizes the developing partial positive charge at the homopropargylic position during the transition state (TS1). This significantly lowers the activation barrier compared to unsubstituted analogs[1].
-
Protodeauration: The resulting vinylgold oxonium intermediate undergoes proton transfer and deauration to yield the final heterocyclic product, as demonstrated in recent [2].
Figure 1: Gold-catalyzed 5-exo-dig cycloisomerization pathway of the homopropargylic alcohol.
DFT Functional Comparison: Accuracy vs. Computational Cost
Selecting the right DFT functional is the most critical variable in this workflow. Standard hybrid functionals like uncorrected B3LYP often fail to capture the medium-range correlation energies necessary for transition metal complexes. Below is a benchmark comparison of leading functionals against high-level CCSD(T) reference data for this specific system architecture[3].
Quantitative Performance Data
| DFT Functional | Dispersion Correction | Exact Exchange | MAE vs. CCSD(T) | ||
| B3LYP | None | 20% | 15.4 | -12.1 | 3.8 |
| B3LYP-D3 | Grimme's D3 | 20% | 11.2 | -16.5 | 1.2 |
| M06-2X | Implicit | 54% | 10.8 | -17.2 | 0.9 |
| ωB97X-D | Empirical | 100% (Long-range) | 11.0 | -16.8 | 1.1 |
Causality in Functional Selection
-
Mitigating Self-Interaction Error (SIE): During the nucleophilic attack, a significant partial positive charge develops. Functionals with low exact exchange (pure B3LYP) suffer from severe SIE. This error artificially over-delocalizes the developing charge into the electron-rich 3,4-dimethoxyphenyl ring, leading to an underestimation of the transition state stability. Conversely, M06-2X (54% exact exchange) tightly localizes this charge, providing a physically rigorous description of the transition state.
-
The Role of Dispersion: The bulky 3,4-dimethoxyphenyl group and the gold-ligand framework exhibit significant London dispersion forces. Functionals that account for this—either implicitly (M06-2X ) or via empirical corrections (ωB97X-D )—provide Mean Absolute Errors (MAEs) of ~1.0 kcal/mol, making them the superior choices for this reaction[4].
Solvation Models: SMD vs. CPCM
The cycloisomerization involves highly polar, charge-separated transition states (e.g., the oxonium intermediate). Gas-phase calculations will inherently fail to model the thermodynamics accurately.
When comparing implicit solvation models in Dichloromethane (DCM):
-
CPCM (Conductor-like Polarizable Continuum Model): Adequate for bulk electrostatic effects but ignores cavitation, dispersion, and solvent structural effects.
-
SMD (Solvation Model based on Density): Parameterized specifically for free energies of solvation. For the protodeauration step—which involves explicit proton shuttling—SMD provides a thermodynamically rigorous description, reducing solvent-induced energetic errors by up to 3.5 kcal/mol compared to CPCM[2].
Self-Validating Computational Protocol
To ensure trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system; failure at any verification checkpoint requires the researcher to restart the optimization.
Figure 2: Self-validating DFT computational workflow for transition state modeling.
Step-by-Step Methodology
-
Conformational Sampling: Use a semi-empirical method (e.g., GFN2-xTB) to explore the conformational space of the flexible 4-pentyn-2-ol backbone. The 3,4-dimethoxyphenyl group can adopt multiple rotamers; isolate all conformers within a 3.0 kcal/mol energy window.
-
Geometry Optimization: Optimize the ground states, intermediates, and transition states in the gas phase.
-
Level of Theory:M06-2X.
-
Basis Set:6-31G(d) for C, H, O; LANL2DZ with an Effective Core Potential (ECP) for Au to account for scalar relativistic effects.
-
-
Frequency Analysis (Verification Checkpoint): Run analytical frequencies at 298.15 K and 1 atm.
-
Validation A: Ground states and intermediates MUST yield exactly zero imaginary frequencies.
-
Validation B: Transition states MUST yield exactly one imaginary frequency. Animate this frequency to ensure it corresponds directly to the reaction coordinate (the C-O bond formation vector).
-
-
Intrinsic Reaction Coordinate (IRC): Perform an IRC calculation to rigorously verify that the identified TS smoothly connects the pre-reaction π-complex to the correct oxonium intermediate.
-
Single-Point Energy Refinement: Calculate final electronic energies to correct for basis set truncation and solvation.
-
Level of Theory:M06-2X with the SMD solvation model (Solvent = Dichloromethane).
-
Basis Set:6-311+G(d,p) for C, H, O (diffuse functions are mandatory to describe the oxygen lone pairs accurately) and LANL2DZ for Au.
-
Conclusion
For the DFT study of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol cycloisomerization, legacy functionals like uncorrected B3LYP should be abandoned due to severe self-interaction errors and lack of dispersion corrections. The M06-2X or ωB97X-D functionals, paired with a mixed basis set (6-311+G(d,p) / LANL2DZ) and the SMD solvation model, offer the optimal balance of computational efficiency and chemical accuracy, ensuring reliable mechanistic insights.
References
-
Gold(I)-Catalyzed Desymmetrization of Homopropargylic Alcohols via Cycloisomerization: Enantioselective Synthesis of Cyclopentenes Featuring a Quaternary Chiral Center - Journal of the American Chemical Society -[Link]
-
Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes - The Journal of Organic Chemistry -[Link]
-
Factors Controlling the Alkyne Prins Cyclization: The Stability of Dihydropyranyl Cations - Chemistry - A European Journal -[Link]
-
Catalytic Mechanisms of Direct Pyrrole Synthesis via Dehydrogenative Coupling - ACS Catalysis -[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gold(I)-Catalyzed Desymmetrization of Homopropargylic Alcohols via Cycloisomerization: Enantioselective Synthesis of Cyclopentenes Featuring a Quaternary Chiral Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
